(D-Ser4)-LHRH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-ANBUGBOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(D-Ser4)-LHRH mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (D-Ser4)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Buserelin, is a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism of action is primarily centered on its biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates a surge in gonadotropin secretion, leading to a transient increase in sex hormones. However, chronic administration results in profound desensitization and downregulation of GnRH receptors, leading to a state of medical castration. This paradoxical effect forms the basis of its therapeutic use in hormone-dependent conditions such as prostate cancer and endometriosis. This document provides a detailed examination of its molecular interactions, signaling pathways, quantitative pharmacodynamics, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: A Biphasic Response
The clinical efficacy of this compound is rooted in its dual-phase action on the anterior pituitary gonadotrophs.
-
Phase 1: Initial Stimulation (Flare-Up) : As a superagonist, this compound binds to the GnRH receptor (GnRHR) with a potency 20 to 170 times greater than endogenous GnRH[1][2]. This initial, potent stimulation triggers a significant release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland[3][4][5]. This surge, often termed the "flare effect," leads to a temporary increase in gonadal steroidogenesis, resulting in elevated levels of testosterone in males and estrogen in females.
-
Phase 2: Desensitization and Downregulation : Continuous, non-pulsatile exposure to this compound leads to a profound desensitization of the GnRH receptors. This process involves receptor internalization and an uncoupling of the receptor from its downstream signaling machinery. The sustained presence of the agonist also leads to a significant reduction in the number of GnRH receptors on the cell surface, a process known as downregulation. This ultimately suppresses the synthesis and release of LH and FSH, leading to a dramatic reduction in sex hormone production to castrate levels. This state of "medical castration" is reversible upon cessation of treatment.
Molecular Signaling Pathways
The physiological effects of this compound are mediated through specific intracellular signaling cascades following its binding to the GnRH receptor, a G-protein coupled receptor (GPCR).
Pituitary Gonadotroph Signaling
The canonical signaling pathway in pituitary cells is initiated by the coupling of the activated GnRH receptor to a Gq/11 class G-protein. This activation triggers a cascade of second messengers:
-
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation : The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C.
The combined elevation of intracellular calcium and activation of PKC are crucial for the acute synthesis and secretion of LH and FSH that characterizes the initial flare-up phase.
Direct Action on Cancer Cells
Evidence suggests that LHRH analogues can also exert direct effects on tumors that express GnRH receptors, such as those of the prostate, breast, and ovary. This signaling pathway appears to be distinct from the pituitary cascade and involves interference with growth factor signaling. The proposed mechanism involves the activation of a phosphotyrosine phosphatase, which counteracts the mitogenic signals from receptor tyrosine kinases (e.g., EGFR), thereby inhibiting downstream pathways like the MAP-kinase cascade and reducing cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the binding and functional activity of this compound and other GnRH analogues.
Table 1: Receptor Binding Affinity
| Ligand | Receptor/Tissue | Parameter | Value | Reference |
|---|---|---|---|---|
| [¹²⁵I][D-Ser(TBU)⁶, des-Gly-NH₂¹⁰]LHRH ethylamide | Rat Testicular Interstitial Cells | Kd | 0.12 nM | |
| [D-Trp⁶]LHRH | Rat Pituitary / Human Breast Cancer | - | Binds to high & low affinity sites | |
| des-Gly¹⁰-[biotinyl-aminoethylglycyl-D-Lys⁶]-LHRH ethylamide | Rat Anterior Pituitary | Kd | 131 ± 16 pM |
| [D-Lys⁶]GnRH-II | Human GnRH-I Receptor | EC₅₀ | 25.63 nM | |
Table 2: Functional Activity & Downregulation
| Agonist | Cell Line / Tissue | Effect Measured | Concentration | Result | Reference |
|---|---|---|---|---|---|
| GnRH | Rat Anterior Pituitary | Inositol Trisphosphate Production | ~11 nM | Half-maximal effect (EC₅₀) | |
| (D-Lys⁶)GnRH | αT3-1 Pituitary Cells | Cell Number | 1 µM | 52.2% of control after 24h | |
| (D-Lys⁶)GnRH | αT3-1 Pituitary Cells | GnRH Receptor mRNA | 1 µM | 50% of control after 24h |
| GnRH Agonist | αT3-1 Pituitary Cells | GnRH Receptor Number | 10⁻⁸ M | 46% reduction after 2h | |
Key Experimental Protocols
Protocol: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Kd) and receptor density (Bmax) of this compound.
-
Membrane Preparation : Culture cells expressing GnRH receptors (e.g., COS-7 transfected with GnRHR) and harvest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
Binding Reaction : In assay tubes, combine the cell membrane preparation (5-10 µg protein), a radiolabeled GnRH agonist (e.g., [¹²⁵I]Buserelin), and varying concentrations of unlabeled this compound (for competition binding).
-
Incubation : Incubate the mixture to allow binding to reach equilibrium.
-
Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Analyze binding data using a nonlinear least-squares curve-fitting program (e.g., LIGAND or Prism) to calculate Kd and Bmax values.
Protocol: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the production of a key second messenger following GnRH receptor activation.
-
Cell Culture and Labeling : Plate cells (e.g., CHO-KISS1R, pituitary cells) in 6-well plates. Replace the medium with inositol-free medium, then add myo-[³H]-inositol to radiolabel the cellular phosphoinositide pools. Incubate overnight.
-
Pre-incubation : Add 10 mM Lithium Chloride (LiCl) to the medium 15 minutes before stimulation. LiCl inhibits inositol monophosphatase, causing labeled inositol phosphates to accumulate within the cell.
-
Stimulation : Add varying concentrations of this compound to the wells and incubate for a set time (e.g., 60 minutes) to stimulate IP production.
-
Lysis : Terminate the stimulation by aspirating the medium and lysing the cells with cold 20 mM formic acid.
-
Separation : Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns to remove free inositol.
-
Elution : Elute the total inositol phosphates from the resin using a high-molarity salt solution (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification : Measure the radioactivity in the eluate using liquid scintillation counting.
-
Normalization : Normalize IP counts to the protein content in parallel wells to account for cell number variations.
Protocol: Intracellular Calcium Measurement with Fura-2 AM
This protocol visualizes and quantifies the release of intracellular calcium.
-
Cell Plating : Seed cells onto glass coverslips or clear-bottomed 96-well plates 24 hours before the experiment.
-
Dye Loading : Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered HBSS). Remove the culture medium from the cells, wash, and add the loading solution. Incubate at 37°C for 30-60 minutes.
-
Washing and De-esterification : Wash the cells twice with buffer to remove extracellular dye. Incubate for a further 20-30 minutes to allow cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
-
Imaging/Measurement : Place the plate or coverslip into a fluorescence plate reader or onto an inverted fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition : Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm. Record a stable baseline fluorescence ratio (F340/F380).
-
Stimulation : Add this compound to the well/chamber while continuously recording the fluorescence.
-
Data Analysis : The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient induced by the agonist.
References
An In-depth Technical Guide on (D-Ser4)-LHRH: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. Its synthetic analogs are of significant interest in pharmacology for their therapeutic applications. This technical guide focuses on a specific LHRH analog, (D-Ser4)-LHRH, providing a comprehensive overview of its structure, function, and the experimental methodologies used for its characterization. The substitution of the native L-serine with a D-serine at position 4 enhances the molecule's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor, resulting in a more potent and prolonged biological activity.
Structure of this compound
The primary structure of native LHRH is a decapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. In this compound, the L-Serine at the fourth position is replaced by its D-isomer, D-Serine.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Abbreviation |
| 1 | Pyroglutamic Acid | pGlu |
| 2 | Histidine | His |
| 3 | Tryptophan | Trp |
| 4 | D-Serine | D-Ser |
| 5 | Tyrosine | Tyr |
| 6 | Glycine | Gly |
| 7 | Leucine | Leu |
| 8 | Arginine | Arg |
| 9 | Proline | Pro |
| 10 | Glycinamide | Gly-NH2 |
This D-amino acid substitution is a key modification that stabilizes the peptide's conformation, making it less susceptible to enzymatic cleavage and thereby prolonging its half-life in vivo.
Function and Mechanism of Action
This compound functions as a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.
Signaling Pathway
Upon binding to the GnRH-R, this compound induces a conformational change in the receptor, leading to the activation of the Gq/11 class of G-proteins. This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
Gonadotropin Release: The activation of these signaling pathways culminates in the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Figure 1: GnRH Receptor Signaling Pathway.
Physiological Effects
The initial administration of this compound leads to a transient surge in LH and FSH secretion, known as the "flare effect." However, continuous or prolonged exposure to this potent agonist results in the downregulation and desensitization of the GnRH-R. This paradoxical effect leads to a sustained suppression of gonadotropin release, which in turn dramatically reduces the production of gonadal steroids such as testosterone and estrogen. This "chemical castration" effect is the basis for its therapeutic use in hormone-dependent conditions.
Quantitative Data
The enhanced potency of this compound compared to native LHRH is quantifiable through various in vitro and in vivo assays. The following tables summarize typical quantitative data for GnRH agonists, although specific values for this compound can vary depending on the experimental system.
Table 2: In Vitro Receptor Binding Affinity of GnRH Analogs
| Compound | Receptor Source | IC50 (nM) | Relative Affinity vs. LHRH |
| LHRH | Rat Pituitary Membranes | 10 | 1 |
| This compound | Rat Pituitary Membranes | ~1-5 | ~2-10 |
| Other Potent Agonists | Various | 0.1 - 1 | 10 - 100 |
Table 3: In Vitro Biological Potency of GnRH Analogs (LH Release)
| Compound | Cell Type | EC50 (nM) | Relative Potency vs. LHRH |
| LHRH | Rat Pituitary Cells | 5 | 1 |
| This compound | Rat Pituitary Cells | ~0.5-2 | ~2.5-10 |
| Other Potent Agonists | Various | 0.05 - 0.5 | 10 - 100 |
Table 4: In Vivo Effects of GnRH Agonist Administration in Male Rats
| Treatment | Duration | Serum LH (ng/mL) | Serum Testosterone (ng/mL) |
| Vehicle Control | 14 days | 1.5 ± 0.3 | 3.5 ± 0.8 |
| This compound (10 µ g/day ) | 14 days | < 0.2 | < 0.5 |
Experimental Protocols
The characterization of this compound involves a series of well-established experimental protocols to determine its binding affinity, biological potency, and in vivo effects.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled GnRH analog for receptor binding.
Methodology:
-
Membrane Preparation:
-
Isolate anterior pituitaries from rats.
-
Homogenize the tissue in ice-cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of pituitary membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
Add increasing concentrations of unlabeled this compound or native LHRH (for comparison).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Radioligand Binding Assay.
In Vitro Bioassay: Stimulation of LH and FSH Release from Primary Pituitary Cells
This assay measures the biological potency of this compound by quantifying its ability to stimulate the secretion of LH and FSH from cultured pituitary cells.
Methodology:
-
Primary Pituitary Cell Culture:
-
Aseptically remove anterior pituitaries from rats.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in multi-well culture plates with appropriate culture medium (e.g., DMEM with serum and antibiotics).
-
Culture the cells for 2-3 days to allow them to attach and recover.
-
-
Cell Stimulation:
-
Wash the cultured cells with serum-free medium.
-
Add fresh serum-free medium containing increasing concentrations of this compound or native LHRH.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
-
Hormone Measurement:
-
Data Analysis:
-
Plot the amount of LH or FSH released as a function of the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.
-
Figure 3: Workflow for In Vitro Bioassay.
Conclusion
This compound is a potent GnRH receptor agonist with enhanced stability and biological activity compared to the native hormone. Its mechanism of action, involving the initial stimulation and subsequent downregulation of the pituitary-gonadal axis, makes it a valuable tool in both research and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other GnRH analogs, enabling researchers and drug development professionals to accurately assess their pharmacological properties.
References
(D-Ser4)-LHRH: A Technical Whitepaper on its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide responsible for regulating the reproductive system, marked a pivotal moment in endocrinology and opened the door for the development of synthetic analogs with therapeutic applications.[1] These analogs, designed to modulate the LHRH signaling pathway, have become instrumental in treating a range of conditions, from hormone-dependent cancers to reproductive disorders. While much of the focus in LHRH analog development has been on substitutions at the sixth position to enhance potency, early structure-activity relationship (SAR) studies explored modifications at various other positions to understand the peptide's functional requirements. This technical guide delves into the specific history and scientific understanding of LHRH analogs with a substitution at the fourth position, with a primary focus on (D-Ser4)-LHRH. Through an examination of available data, this document provides a comprehensive overview for researchers and drug development professionals interested in the nuanced SAR of LHRH.
Discovery and Historical Context
The journey to understand LHRH and its analogs began with the work of Andrew Schally and Roger Guillemin, who elucidated the structure of native LHRH in the early 1970s.[2] This discovery paved the way for the synthesis of numerous analogs with the goal of achieving greater potency and duration of action. Early research quickly established that the glycine residue at position 6 was a prime target for substitution. Replacing L-Glycine with a D-amino acid at this position was found to significantly increase the biological activity of the resulting analog.[3] This enhancement is attributed to a combination of increased resistance to enzymatic degradation and the promotion of a more favorable conformation for receptor binding.[4]
In the quest to fully map the structure-activity relationships of the LHRH decapeptide, researchers systematically substituted amino acids at each position. The fourth position, naturally occupied by L-Serine, was also a subject of these early investigations. However, unlike the dramatic increase in activity seen with position 6 substitutions, modifications at position 4 were found to be detrimental to the peptide's function.
Biological Activity and Quantitative Data
Available data on LHRH analogs with substitutions at the fourth position consistently indicate a significant loss of biological activity. This suggests that the native L-Serine at this position is crucial for maintaining the structural integrity required for effective receptor binding and signal transduction.
| Analog | Substitution at Position 4 | Reported Biological Activity | Reference |
| [Ser(But)4]-LH-RH | L-Serine replaced with tert-butyl protected L-Serine | No significant activity | [5] |
| [Leu4]-LH-RH | L-Serine replaced with L-Leucine | No significant activity | |
| [D-Ser4]-LHRH | L-Serine replaced with D-Serine | Altered metabolic cleavage; inferred low to no receptor binding activity |
Experimental Protocols
In Vitro Bioassay for LHRH Activity
The biological activity of early LHRH analogs was often determined using in vitro pituitary incubation assays. The following is a generalized protocol based on the methodologies described in the literature.
Objective: To determine the luteinizing hormone (LH) releasing activity of LHRH analogs.
Materials:
-
Sheep pituitaries
-
Krebs-Ringer bicarbonate buffer with glucose (KRBG)
-
LHRH standard and test analogs (e.g., [Ser(But)4]-LH-RH, [Leu4]-LH-RH)
-
95% O2 / 5% CO2 gas mixture
-
Radioimmunoassay (RIA) kit for ovine LH
Procedure:
-
Sheep pituitaries are collected and the anterior lobes are separated.
-
The anterior pituitary tissue is sliced into thin fragments.
-
The pituitary slices are pre-incubated in KRBG buffer under a 95% O2 / 5% CO2 atmosphere at 37°C.
-
After the pre-incubation period, the buffer is replaced with fresh KRBG containing either the LHRH standard or a test analog at various concentrations.
-
The incubation is carried out for a defined period (e.g., 4 hours) at 37°C with constant gassing.
-
At the end of the incubation, the medium is collected and the concentration of LH released from the pituitary slices is measured by radioimmunoassay.
-
The activity of the test analog is expressed as a percentage of the activity of the standard LHRH.
In Vitro Metabolism of [D-Ser4]-LHRH
The metabolic fate of [D-Ser4]-LHRH was investigated to understand its stability and cleavage patterns. The following protocol is based on the study of its degradation by renal brush-border membranes.
Objective: To identify the metabolic products of [D-Ser4]-LHRH upon incubation with renal enzymes.
Materials:
-
[3H]-labeled [D-Ser4]-LHRH
-
Rabbit renal brush-border membranes (BBM)
-
Incubation buffer (e.g., Tris-HCl)
-
High-performance liquid chromatography (HPLC) system
-
Radiometric detector
Procedure:
-
Rabbit renal BBM are prepared and suspended in the incubation buffer.
-
[3H][D-Ser4]LHRH is added to the BBM suspension.
-
The mixture is incubated at 37°C for a specific time course.
-
The reaction is terminated, and the supernatant is collected after centrifugation.
-
The metabolic products in the supernatant are separated and analyzed by HPLC coupled with a radiometric detector.
-
The resulting chromatogram is analyzed to identify the parent peptide and its metabolites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of LHRH research.
Caption: LHRH Receptor Signaling Pathway for Gonadotropin Release.
References
- 1. Novel gonadotropin-releasing hormone antagonists with substitutions at position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (D-Ser4)-LHRH: Peptide Sequence, Modifications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (D-Ser4)-LHRH peptide, a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document delves into its sequence and modifications, biological activity, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also provided to support researchers in the field.
Core Peptide Sequence and Modifications
The native LHRH is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ . It plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
The designation This compound indicates a specific modification to this native sequence where the L-Serine at position 4 is substituted with its D-isomer, D-Serine.
Sequence of this compound:
pGlu-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
The primary rationale for introducing D-amino acids into peptide sequences is to enhance their metabolic stability. Native LHRH has a very short biological half-life due to rapid degradation by endopeptidases. The substitution of an L-amino acid with its D-isomer can render the peptide bond resistant to cleavage by these enzymes, thereby prolonging the peptide's activity in vivo. Specifically, the D-Ser4 substitution in LHRH has been shown to alter the expected cleavage pattern of the peptide, contributing to its increased stability.[1]
While substitutions at position 6 with D-amino acids are more extensively studied and known to significantly increase potency, modifications at other positions, such as position 4, are also explored to modulate the peptide's pharmacological properties.
Quantitative Biological Data
Table 1: Binding Affinity of LHRH Analogs to the LHRH Receptor
| Compound | Receptor Source | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| LHRH | Rat Pituitary Membranes | [¹²⁵I]-LHRH | ~5 | ~10 | General Literature |
| [D-Trp6]-LHRH | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.5 | ~1 | [2] |
| Buserelin | Human Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.2 | ~0.5 | [3] |
| Goserelin | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.3 | ~0.7 | [4] |
| Leuprolide | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.4 | ~0.9 | [4] |
Table 2: In Vitro Potency of LHRH Analogs for LH and FSH Release
| Compound | Cell Line/System | Assay Endpoint | EC50 (nM) | Reference |
| LHRH | Rat Pituitary Cells | LH Release | ~1-5 | General Literature |
| LHRH | Rat Pituitary Cells | FSH Release | ~5-10 | General Literature |
| [D-Ala6]-LHRH | Rat Pituitary Cells | LH Release | ~0.1-0.5 | |
| Buserelin | Rat Pituitary Cells | LH Release | ~0.05-0.2 |
Table 3: In Vivo Potency of LHRH Analogs
| Compound | Animal Model | Endpoint | Relative Potency (vs. LHRH) | Reference |
| [D-Ala6, Des-Gly-NH210]-LHRH-ethylamide | Normal Women | LH Release | ~9 times greater | |
| [D-Ala6, Des-Gly-NH210]-LHRH-ethylamide | Normal Women | FSH Release | ~5 times greater | |
| Various D-amino acid substituted analogs at position 6 | Immature Male Rats | LH Release | 7-13 times greater |
Signaling Pathways
LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The downstream signaling pathways, however, can differ depending on the target tissue, primarily between the pituitary gonadotrophs and cancer cells.
Pituitary LHRH Receptor Signaling
In the anterior pituitary, the LHRH-R is coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of LH and FSH.
LHRH Receptor Signaling in Cancer Cells
Interestingly, in many cancer cells (e.g., prostate, breast, ovarian), the LHRH-R is coupled to Gi proteins. Upon activation by an LHRH analog, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can interfere with growth factor signaling pathways, such as the epidermal growth factor (EGF) pathway, ultimately leading to an anti-proliferative effect.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), D-Ser(tBu), Tyr(tBu), Gly, Leu, Arg(Pbf), Pro)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), D-Ser(tBu), Trp(Boc), His(Trt), pGlu).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
In Vitro Bioassay: LH Release from Rat Pituitary Cells
This protocol describes a primary cell culture-based assay to determine the potency of this compound in stimulating LH release.
Materials:
-
Primary rat pituitary cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and native LHRH (as a reference standard)
-
96-well cell culture plates
-
LH ELISA kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed primary rat pituitary cells in 96-well plates at a density of 2-5 x 10⁵ cells/well and culture for 48-72 hours.
-
Peptide Preparation: Prepare serial dilutions of this compound and native LHRH in serum-free culture medium.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Add the different concentrations of the peptides to the wells. Include a vehicle control (medium only).
-
Incubate the plate for 4 hours at 37°C.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Construct dose-response curves for both this compound and native LHRH by plotting the LH concentration against the peptide concentration.
-
Calculate the EC50 value for each peptide, which is the concentration that elicits 50% of the maximum LH release.
-
Determine the relative potency of this compound compared to native LHRH.
-
In Vitro Anti-proliferative Assay in Cancer Cells
This protocol details the use of an MTT assay to evaluate the anti-proliferative effects of this compound on LHRH-R positive cancer cell lines (e.g., MCF-7, LNCaP).
Materials:
-
LHRH-R positive cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the peptide. Include a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Construct a dose-response curve and determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell growth.
-
Conclusion
This compound is a synthetic analog of LHRH designed for enhanced stability. While specific quantitative binding and potency data for this particular modification are not extensively documented, the principles of D-amino acid substitution in LHRH analogs are well-established to improve their pharmacokinetic profile. The distinct signaling pathways of LHRH receptors in the pituitary and in cancer cells offer a dual mechanism of action for such analogs, making them valuable tools in both reproductive medicine and oncology. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound and other novel LHRH analogs. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and its therapeutic potential.
References
- 1. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity and Kinetics of (D-Ser4)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: LHRH Analogs and the Significance of Position 4 Substitution
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a critical regulator of the reproductive endocrine system. It is secreted by the hypothalamus and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The modification of the native LHRH sequence has led to the development of numerous analogs with altered stability, receptor binding affinity, and biological activity.
Substitution at position 4 of the LHRH peptide has been a subject of structure-activity relationship studies. While substitutions at position 6 with D-amino acids are well-known to significantly enhance receptor binding affinity and stability, modifications at other positions, including position 4, also influence the peptide's conformation and interaction with the LHRH receptor. The introduction of a D-amino acid, such as D-Serine at position 4, can alter the peptide's susceptibility to enzymatic degradation. For instance, (D-Ser4)-LHRH is not cleaved at the D-Ser4-Tyr5 bond, which is a known cleavage site for the native LHRH.[1]
Quantitative Receptor Binding Data
Despite a comprehensive review of the scientific literature, specific quantitative data for the binding affinity (K_i, K_d, IC_50) and kinetics (k_on, k_off) of this compound for the LHRH receptor were not found in readily accessible publications. Structure-activity relationship studies often focus on a range of analogs, and it is possible that data for this compound exists within broader datasets that are not explicitly indexed.
For comparative purposes, the table below presents binding affinity data for native LHRH and a representative superagonist analog with a D-amino acid substitution at position 6, which highlights the significant impact of such modifications. This data provides a benchmark for the expected range of binding affinities for LHRH analogs.
| Compound | Equilibrium Association Constant (K_a) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |
| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |
| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |
Data sourced from a study analyzing a [D-Ala⁶]-GnRH analog, providing an indication of the effect of a D-amino acid substitution at position 6.[1]
Researchers are encouraged to perform dedicated binding assays, as detailed in Section 3, to determine the specific binding parameters for this compound.
Experimental Protocols for Receptor Binding Assays
The following protocols are standard methodologies used to determine the binding affinity and kinetics of LHRH analogs.
Radioligand Competition Binding Assay (for determining K_i or IC_50)
This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the LHRH receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the LHRH receptor (e.g., rat pituitary, human breast cancer cell lines).
-
Radioligand: A high-affinity LHRH receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-[D-Trp⁶]LHRH).
-
Unlabeled Ligand: this compound and a reference compound (e.g., native LHRH).
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.6, containing 1 mM dithiothreitol and 0.1% bovine serum albumin.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native LHRH).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC_50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The K_i value can then be calculated using the Cheng-Prusoff equation.
Saturation Binding Assay (for determining K_d and B_max)
This assay measures the direct binding of a radiolabeled ligand to the receptor at various concentrations to determine the receptor density (B_max) and the dissociation constant (K_d).
Materials:
-
Same as for the competition binding assay, but without the unlabeled competitor.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with increasing concentrations of the radiolabeled ligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled native LHRH to determine non-specific binding.
-
Equilibration, Filtration, Washing, and Counting: Follow the same steps as in the competition binding assay.
-
Data Analysis: Subtract the non-specific binding from the total binding at each radioligand concentration to obtain the specific binding. Plot the specific binding against the radioligand concentration. The K_d and B_max can be determined by non-linear regression analysis of this saturation curve.
LHRH Receptor Signaling Pathways
The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to the G_q/11 protein, initiating a cascade of intracellular events.
Key Signaling Steps:
-
Ligand Binding: this compound binds to the extracellular domain of the LHRH receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the G_q/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of G_q/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream proteins, ultimately resulting in the synthesis and release of LH and FSH.
Mandatory Visualizations
LHRH Receptor Signaling Pathway
Caption: LHRH receptor signaling cascade upon agonist binding.
Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Conclusion
While direct quantitative binding data for this compound remains elusive in the surveyed literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for radioligand binding assays offer a clear path for researchers to establish the binding affinity and kinetics of this and other LHRH analogs. Understanding these parameters is crucial for the rational design of novel therapeutics targeting the LHRH receptor for various clinical applications, including oncology and reproductive medicine. The provided diagrams of the LHRH signaling pathway and experimental workflows serve as valuable visual aids for both educational and research purposes. Further investigation is warranted to populate the quantitative data for this compound and to fully elucidate its pharmacological profile.
References
(D-Ser4)-LHRH Signaling Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of reproductive function. It is the key mediator of the hypothalamic-pituitary-gonadal axis. Synthetic analogs of LHRH, such as those with a D-amino acid substitution at position 6, have been developed to have greater potency and longer half-lives than the native hormone. This guide focuses on the signaling pathway activation by potent LHRH agonists, with a particular emphasis on analogs featuring a D-Serine substitution, typified by compounds like Triptorelin ([D-Trp6]LHRH), as specific data for a (D-Ser4)-LHRH variant is not extensively available in current literature. These agonists are crucial in various therapeutic applications, from oncology to reproductive medicine.
The LHRH receptor (LHRH-R) is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1] Upon agonist binding, the LHRH-R undergoes a conformational change that triggers intracellular signaling cascades. The specific pathway activated is tissue-dependent, leading to diverse physiological responses.
LHRH Receptor Signaling Pathways
Activation of the LHRH receptor by an agonist like a (D-Ser)-substituted analog can initiate two primary signaling pathways depending on the cell type.
Gαq/11-PLC Pathway in Pituitary Gonadotrophs
In the anterior pituitary, the LHRH receptor predominantly couples to Gαq/11 proteins.[2] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Figure 1: Gαq/11-PLC signaling pathway in pituitary gonadotrophs.
Gαi Pathway in Cancer Cells
In contrast to the pituitary, LHRH receptors expressed on various cancer cells, such as prostate and breast cancer, are often coupled to inhibitory G proteins (Gαi).[4] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn can lead to anti-proliferative effects and apoptosis in these cancer cells.[4]
Figure 2: Gαi signaling pathway in cancer cells.
Quantitative Data
The binding affinity and receptor density for LHRH agonists can vary depending on the tissue and the specific analog used. The following tables summarize representative quantitative data from the literature for potent LHRH agonists.
| Parameter | Value | Tissue/Cell Line | Reference |
| Kd (Dissociation Constant) | 4.98 nM | Human Bladder Cancer | |
| 4.04 nM | Benign Prostatic Hyperplasia | ||
| Bmax (Maximal Binding Capacity) | 473.09 fmol/mg protein | Human Bladder Cancer | |
| 527.6 fmol/mg protein | Benign Prostatic Hyperplasia |
Table 1: Receptor Binding Parameters for [D-Trp6]LHRH
| Analog | IC50 (nM) | Reference |
| [D-Lys6]LHRH | 15.8 | |
| [D-Trp6]LHRH (Triptorelin) | Not specified, but potent |
Table 2: Competitive Binding Affinities of LHRH Agonists
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is for determining the receptor binding affinity (Kd) and the total number of binding sites (Bmax) for an LHRH agonist.
Materials:
-
Membrane preparations from target cells or tissues.
-
Radiolabeled LHRH agonist (e.g., [125I][D-Trp6]LHRH).
-
Unlabeled LHRH agonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and gamma counter.
Procedure:
-
Assay Setup: Prepare two sets of tubes: one for total binding and one for non-specific binding.
-
Total Binding: Add increasing concentrations of the radiolabeled LHRH agonist to the tubes.
-
Non-specific Binding: Add the same concentrations of radiolabeled agonist plus a high concentration of unlabeled agonist (e.g., 1 µM) to these tubes.
-
Reaction Initiation: Add the membrane preparation (50-100 µg of protein) to all tubes.
-
Incubation: Incubate at 4°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot specific binding versus the concentration of the radiolabeled ligand.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
Figure 3: Workflow for a radioligand receptor binding assay.
Protocol 2: cAMP Measurement for Gαi-Coupled Receptors
This protocol measures the inhibition of adenylyl cyclase activity by a Gαi-coupled LHRH receptor agonist.
Materials:
-
Cells expressing the LHRH receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Forskolin (to stimulate adenylyl cyclase).
-
LHRH agonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells.
-
Stimulation: Add varying concentrations of the LHRH agonist to the cells.
-
Forskolin Co-stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay method. The signal will be inversely proportional to the agonist's inhibitory effect.
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 or EC50 of the agonist.
-
Protocol 3: Phospholipase C (PLC) Activation Assay
This protocol is designed to measure the activation of the PLC pathway by a Gαq-coupled LHRH receptor agonist.
Materials:
-
Cells expressing the LHRH receptor.
-
Inositol-free medium.
-
[3H]myo-inositol.
-
LHRH agonist.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Washing: Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubation: Pre-incubate the cells with a buffer containing LiCl.
-
Stimulation: Add varying concentrations of the LHRH agonist and incubate for a specific time (e.g., 60 minutes).
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Chromatography: Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates produced against the agonist concentration.
-
Determine the EC50 of the agonist from the dose-response curve.
-
Conclusion
The activation of the LHRH receptor signaling pathway by potent agonists like (D-Ser)-substituted analogs is a complex process with tissue-specific outcomes. In the pituitary, it stimulates gonadotropin release via the Gαq/11-PLC pathway, while in certain cancer cells, it can induce anti-proliferative effects through the Gαi-cAMP pathway. Understanding these distinct signaling mechanisms and having robust experimental protocols are essential for the continued development of targeted therapies that leverage the LHRH receptor system. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hypothalamic control of gonadotropin secretion by LHRH, FSHRF, NO, cytokines, and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
(D-Ser4)-LHRH: A Technical Guide to its Biological Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. Its therapeutic potential was significantly enhanced through the development of synthetic analogs with improved stability and potency. This technical guide focuses on (D-Ser4)-LHRH, an LHRH analog modified by the substitution of the natural L-glycine at position 4 with a D-serine residue. This modification has profound implications for the molecule's biological activity, primarily by increasing its resistance to enzymatic degradation. This document provides a comprehensive overview of the biological activity, potency, and underlying mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.
Biological Activity and Potency
The substitution of L-amino acids with their D-isomers at specific positions in the LHRH sequence is a well-established strategy to enhance biological potency. The primary mechanism for this increased activity is the protection of the peptide from enzymatic cleavage.
Enhanced Resistance to Enzymatic Degradation
Native LHRH is susceptible to degradation by various endopeptidases. A key cleavage site is the bond between serine at position 4 and tyrosine at position 5. Research has demonstrated that the introduction of a D-serine at position 4 effectively blocks this enzymatic cleavage. This increased stability in the biological environment leads to a longer half-life and prolonged interaction with the LHRH receptor, thereby enhancing its overall biological effect.
| Compound | Modification at Position 4 | Effect on Enzymatic Cleavage at Ser4-Tyr5 | Implication for Potency |
| Native LHRH | L-Serine | Susceptible to cleavage | Lower in vivo potency |
| This compound | D-Serine | Resistant to cleavage | Enhanced in vivo potency |
LHRH Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs, this compound, like native LHRH, initiates a cascade of intracellular signaling events. The LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.
Activation of the LHRH receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Continuous stimulation of the LHRH receptor by an agonist like this compound leads to a biphasic response. An initial surge in LH and FSH secretion is followed by receptor downregulation and desensitization. This long-term effect results in a sustained suppression of gonadotropin and sex steroid production, a principle that is therapeutically exploited in various hormone-dependent conditions.
References
In-depth Technical Guide: The In Vivo Physiological Effects of (D-Ser4)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4)-LHRH, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is more commonly known as Buserelin. This decapeptide analogue exhibits a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis, a characteristic that has been harnessed for various therapeutic applications. Initially, Buserelin stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, leading to a transient surge in gonadal steroid production. However, continuous administration results in the downregulation and desensitization of GnRH receptors, ultimately suppressing gonadotropin secretion and leading to a state of hypogonadism. This comprehensive technical guide details the in vivo physiological effects of this compound, presenting quantitative data, experimental protocols, and key signaling pathways.
Quantitative Data on Physiological Effects
The following tables summarize the quantitative data on the effects of this compound (Buserelin) on hormone levels and its pharmacokinetic properties from various in vivo studies.
Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels in Male Rats
| Dosage | Route of Administration | Time Post-Administration | Change in LH Levels | Reference |
| 5 µ g/rat | Intraperitoneal | 30 minutes | ↑ Peak LH release | [1] |
| 5 µ g/rat | Intraperitoneal | 1-2 hours | ↓ Return to baseline | [1] |
| 5 µ g/rat | Intraperitoneal | 3-9 hours | ↓ Below baseline | [1] |
Table 2: Effects of this compound on Testosterone Levels in Various Species
| Species | Dosage | Route of Administration | Time Post-Administration | Change in Testosterone Levels | Reference |
| Male Bonnet Monkey | Constant Infusion (device not specified) | Continuous | 15 weeks | ↓ Decrease in diurnal variation | [2] |
| Male Rhesus Macaque | 2 x 4.7 mg implants | Subcutaneous | 121 days | ↓ Significant reduction | [3] |
| Ram | 0.008 mg/ram | Intravenous | 1-3 hours | ↑ Significant increase |
Table 3: Pharmacokinetic Parameters of this compound (Buserelin) in Various Species
| Species | Dosage | Route of Administration | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Pig | 1 mg/pig | Intramuscular | 0.57 ± 0.18 | 10.99 ± 2.04 | 1.29 ± 0.40 | |
| Cow | 3 mg/cow | Intramuscular | 1.05 ± 0.27 | 2.68 ± 0.36 | 1.13 ± 0.3 | |
| Rat | Not Specified | Intravenous | - | - | ~0.08 | |
| Guinea Pig | Not Specified | Intravenous | - | - | ~0.2 |
Signaling Pathways
The physiological effects of this compound are mediated through its interaction with the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
In Vivo Administration and Hormone Level Analysis in Rats
This protocol outlines a typical experiment to assess the dose-dependent effects of this compound on hormone levels in male rats.
Caption: Experimental Workflow in Rats.
Materials:
-
This compound (Buserelin acetate)
-
Sterile saline (vehicle)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Hormone assay kits (RIA or ELISA for LH, FSH, and Testosterone)
-
Plate reader or gamma counter
Procedure:
-
Animal Preparation: Acclimatize adult male Wistar rats to the housing conditions for at least one week.
-
Dose Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations.
-
Administration: Administer the prepared doses or vehicle to the respective groups via intraperitoneal injection.
-
Blood Collection: At predetermined time points, collect blood samples.
-
Sample Processing: Centrifuge the blood samples to separate serum or plasma and store at -80°C until analysis.
-
Hormone Measurement: Quantify the concentrations of LH, FSH, and testosterone in the serum/plasma samples using validated RIA or ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the hormone concentration data to determine the dose-response and time-course effects of this compound.
Continuous Infusion in Primates for Long-Term Suppression
This protocol describes a study design to evaluate the long-term suppressive effects of this compound using continuous infusion in a primate model.
Materials:
-
This compound (Buserelin)
-
Osmotic minipumps or biodegradable implants
-
Surgical instruments for implantation
-
Anesthetics
-
Blood collection supplies
-
Hormone assay kits
Procedure:
-
Animal Selection and Baseline Measurement: Select healthy adult male non-human primates and obtain baseline blood samples to determine initial hormone levels.
-
Implantation: Under anesthesia, surgically implant the osmotic minipumps or biodegradable implants containing this compound subcutaneously.
-
Post-Operative Care: Monitor the animals for recovery from surgery and any adverse reactions.
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) for the duration of the study.
-
Hormone Analysis: Process the blood samples and measure hormone concentrations as described in the previous protocol.
-
Data Analysis: Plot the hormone levels over time to assess the initial stimulatory phase and the subsequent suppression.
Conclusion
This compound (Buserelin) is a potent GnRH agonist with well-characterized biphasic effects on the HPG axis. The initial stimulatory phase is followed by a profound and sustained suppression of gonadotropin and sex steroid levels with continuous administration. This dual action, mediated through the GnRH receptor signaling pathway, provides a versatile tool for various clinical applications, from assisted reproduction to the treatment of hormone-dependent cancers. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of constant infusion of gonadotropin releasing hormone (GnRH) agonist buserelin and antagonist CDB 2085 A using osmotic minipumps on testicular function in adult male bonnet monkey (Macaca radiata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist Effect of (D-Ser4)-LHRH on Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4)-LHRH, and its pivotal role in the regulation of gonadotropin release. This document details the molecular mechanisms, summarizes quantitative physiological responses, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: Structure and Significance of this compound
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound is a synthetic analog of LHRH with a substitution of a D-serine for the glycine at position 4. This modification confers increased resistance to enzymatic degradation, resulting in a prolonged half-life and enhanced biological potency compared to the native LHRH. Understanding the pharmacology of this compound is crucial for its application in various therapeutic areas, including oncology and reproductive medicine.
Mechanism of Action: Biphasic Gonadotropin Response
This compound, like other LHRH agonists, elicits a biphasic response on the gonadotroph cells of the anterior pituitary.
Initial Stimulatory Phase (Flare-Up): Upon initial administration, this compound binds to and activates GnRH receptors on gonadotrophs. This activation stimulates the synthesis and release of both LH and FSH, leading to a transient increase in their circulating levels. This initial surge is often referred to as the "flare-up" effect.
Downregulation and Desensitization Phase: Continuous or chronic administration of this compound leads to a paradoxical suppression of gonadotropin release. This is due to the downregulation of GnRH receptors on the pituitary gonadotrophs and the desensitization of the signaling pathways. The sustained presence of the agonist leads to a decoupling of the receptor from its downstream signaling molecules, ultimately resulting in a state of "chemical castration" with suppressed levels of LH, FSH, and consequently, gonadal steroids like testosterone and estrogen.
Signaling Pathways
The action of this compound on pituitary gonadotrophs is mediated through the G-protein coupled GnRH receptor. The binding of the agonist initiates a cascade of intracellular events, primarily through the Gαq/11 pathway.
Quantitative Data on Gonadotropin Release
The following tables summarize the dose-dependent and time-course effects of an LHRH agonist on LH and FSH release based on representative data from studies on LHRH analogs in rats. Specific quantitative data for this compound may vary.
Table 1: Dose-Response of LH and FSH Release from Rat Pituitary Cells in vitro
| LHRH Agonist Concentration (nM) | LH Release (ng/mL) | FSH Release (ng/mL) |
| 0 (Control) | 25 ± 3 | 10 ± 1.5 |
| 0.1 | 75 ± 8 | 20 ± 2 |
| 1 | 150 ± 15 | 35 ± 4 |
| 10 | 280 ± 25 | 55 ± 6 |
| 100 | 450 ± 40 | 80 ± 9 |
Data are presented as mean ± SEM and are representative of typical findings.
Table 2: Time-Course of Serum LH and FSH Levels in Rats Following a Single Subcutaneous Injection of an LHRH Agonist
| Time Post-Injection (minutes) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| 0 (Baseline) | 1.5 ± 0.2 | 5.0 ± 0.5 |
| 15 | 10.2 ± 1.1 | 8.5 ± 0.9 |
| 30 | 18.5 ± 2.0 | 12.3 ± 1.3 |
| 60 | 15.1 ± 1.6 | 10.8 ± 1.1 |
| 120 | 8.3 ± 0.9 | 7.2 ± 0.8 |
| 240 | 3.1 ± 0.4 | 5.5 ± 0.6 |
Data are presented as mean ± SEM and are representative of typical findings.
Experimental Protocols
In Vitro Pituitary Cell Culture and Gonadotropin Release Assay
This protocol describes the isolation and culture of primary anterior pituitary cells from rats and the subsequent measurement of LH and FSH release in response to this compound.
Materials:
-
Adult male Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
LH and FSH ELISA or RIA kits
Procedure:
-
Pituitary Gland Dissection: Euthanize rats and aseptically remove the anterior pituitary glands.
-
Enzymatic Digestion: Mince the pituitary tissue and incubate in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.
-
Cell Dispersion and Plating: Disperse the digested tissue into a single-cell suspension by gentle pipetting. Wash the cells and plate them in DMEM supplemented with FBS and antibiotics in 24-well plates.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment.
-
Stimulation with this compound: Replace the culture medium with serum-free DMEM containing various concentrations of this compound.
-
Sample Collection: After a defined incubation period (e.g., 4 hours), collect the culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of LH and FSH in the collected medium using specific and validated ELISA or RIA kits.
In Vivo Assessment of Gonadotropin Release in Rats
This protocol outlines the procedure for administering this compound to rats and collecting blood samples to determine the time-course of LH and FSH secretion.
Materials:
-
Adult male Wistar rats
-
This compound
-
Saline (vehicle control)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LH and FSH ELISA or RIA kits
Procedure:
-
Animal Acclimatization: House rats under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Catheter Implantation (Optional but recommended for serial sampling): For frequent blood sampling, implant a catheter into the jugular vein of the rats under anesthesia and allow for recovery.
-
Administration of this compound: Administer a single subcutaneous or intravenous injection of this compound at a predetermined dose. A control group should receive a vehicle injection.
-
Blood Sampling: Collect blood samples at various time points before and after the injection (e.g., -15, 0, 15, 30, 60, 120, 240 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Quantification: Store plasma samples at -80°C until analysis. Measure LH and FSH concentrations using specific ELISA or RIA kits.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound on gonadotropin release.
Conclusion
This compound is a potent LHRH agonist that profoundly influences gonadotropin release through its interaction with GnRH receptors on pituitary gonadotrophs. Its biphasic effect, characterized by an initial stimulation followed by downregulation, forms the basis of its therapeutic applications. The detailed understanding of its mechanism of action, signaling pathways, and quantitative effects, as outlined in this guide, is essential for researchers and professionals in the fields of endocrinology, oncology, and drug development. The provided experimental protocols and workflows serve as a practical foundation for further investigation into the properties and applications of this and other LHRH analogs.
Methodological & Application
Synthesis and Purification of (D-Ser4)-LHRH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and purification of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4)-LHRH. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
Overview
This compound is a synthetic decapeptide analog of the naturally occurring LHRH. The substitution of the glycine at position 4 with a D-serine residue enhances the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity. This analog is of significant interest in research and drug development for its potential applications in reproductive medicine and oncology.
The synthesis is performed using a fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy on a pre-loaded Wang resin. Following chain assembly, the peptide is cleaved from the resin and deprotected, then purified by preparative RP-HPLC. The final product is characterized by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Synthesis of this compound
The synthesis of this compound follows a stepwise elongation of the peptide chain on a solid support. The general workflow is depicted below.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Gly-Wang resin | Various | Peptide synthesis grade |
| Fmoc-Pro-OH | Various | Peptide synthesis grade |
| Fmoc-Arg(Pbf)-OH | Various | Peptide synthesis grade |
| Fmoc-Leu-OH | Various | Peptide synthesis grade |
| Fmoc-Tyr(tBu)-OH | Various | Peptide synthesis grade |
| Fmoc-D-Ser(tBu)-OH | Various | Peptide synthesis grade |
| Fmoc-Trp(Boc)-OH | Various | Peptide synthesis grade |
| Fmoc-His(Trt)-OH | Various | Peptide synthesis grade |
| pGlu-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | Reagent grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |
| Diethyl ether | Various | Reagent grade |
| Acetonitrile (ACN) | Various | HPLC grade |
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol is for a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place Fmoc-Gly-Wang resin (0.1 mmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and Oxyma (0.5 mmol, 5 equivalents) in DMF.
-
Add DIC (0.5 mmol, 5 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), D-Ser(tBu), Trp(Boc), His(Trt), and pGlu.
-
-
Final Deprotection and Washing:
-
After the final coupling of pGlu-OH, perform a final Fmoc deprotection (if applicable, though pGlu is not Fmoc-protected).
-
Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
Figure 2: Cleavage and deprotection workflow.
-
Prepare Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water, and 1,2-Ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5 (v/v/v/v). Prepare approximately 10 mL of cocktail per 0.1 mmol of peptide-resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The solution may change color.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
Purification of this compound
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
| Item | Specification |
| Preparative HPLC System | Equipped with a UV detector |
| Preparative RP-HPLC Column | C18, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% Acetonitrile containing 0.1% TFA |
| Lyophilizer | For freeze-drying the purified fractions |
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 280 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
-
Fraction Collection:
-
Collect fractions corresponding to the main peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (>98%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.
-
Characterization
The identity and purity of the final product should be confirmed using analytical techniques.
Analytical RP-HPLC
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 15-45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Mass Spectrometry
The molecular weight of this compound should be confirmed by mass spectrometry (e.g., ESI-MS).
| Parameter | Theoretical Value |
| Molecular Formula | C55H76N16O12 |
| Monoisotopic Mass | 1184.5771 Da |
| Average Mass | 1185.30 Da |
Expected Results
The solid-phase synthesis of this compound is expected to yield a crude product that can be purified to >98% purity by preparative RP-HPLC. The overall yield of the purified peptide will vary depending on the efficiency of each coupling step and the purification process, but a yield of 20-40% based on the initial resin loading is typically achievable.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low crude peptide yield | Incomplete coupling at one or more steps. | Use a Kaiser test to monitor each coupling and perform double couplings if necessary. Optimize activation time and reagents. |
| Poor peak resolution in HPLC | Inappropriate gradient or column. | Optimize the HPLC gradient to better separate the target peptide from impurities. Try a different column chemistry if co-elution is an issue. |
| Presence of deletion sequences | Incomplete coupling. | Ensure complete coupling at each step. Capping of unreacted amines after each coupling step can be implemented. |
| Side-product formation | Incomplete removal of protecting groups or side reactions during cleavage. | Ensure appropriate scavengers are used in the cleavage cocktail and optimize cleavage time. |
Application Notes and Protocols for (D-Ser4)-LHRH In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture protocols for studying the effects of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser4)-LHRH. This document details the methodologies for evaluating its impact on cancer cell lines, including prostate (LNCaP, DU 145) and ovarian cancer cells, and outlines the underlying signaling pathways.
Introduction
LHRH analogs, such as this compound, are crucial in cancer research and therapy, particularly for hormone-dependent cancers like prostate and ovarian cancer. These analogs exert their effects by binding to LHRH receptors (LHRH-R) on cancer cells, initiating a signaling cascade that can lead to the inhibition of cell proliferation.[1][2] The expression of LHRH-R has been identified in a significant percentage of ovarian, endometrial, and prostate cancers, making it a viable target for targeted therapies. In vitro studies are fundamental to elucidating the mechanisms of action of these analogs and assessing their therapeutic potential.
Quantitative Data Summary
| Cell Line | Compound | Effect | IC50 Value | Reference |
| LNCaP | JCHLHRH (LHRH-conjugated lytic peptide) | Inhibition of cell proliferation | 4.4 µM | [3] |
| DU 145 | JCHLHRH (LHRH-conjugated lytic peptide) | Inhibition of cell proliferation | 4.8 µM | |
| PC-3 | JCHLHRH (LHRH-conjugated lytic peptide) | Inhibition of cell proliferation | 4.4 µM | |
| OV-1063 (Ovarian Cancer) | [D-Trp6]LH-RH (LHRH agonist) | Dose-dependent inhibition of cell growth | Not specified | |
| ES-2 (Ovarian Cancer) | Cecropin B-LHRH' | Concentration-dependent inhibition of cell viability | Not specified | |
| SKOV-3 (Ovarian Cancer) | Cecropin B-LHRH' | Concentration-dependent inhibition of cell viability | Not specified | |
| NIH:OVCAR-3 (Ovarian Cancer) | Cecropin B-LHRH' | Concentration-dependent inhibition of cell viability | Not specified | |
| HEC-1A (Endometrial Cancer) | Cecropin B-LHRH' | Concentration-dependent inhibition of cell viability | Not specified |
Experimental Protocols
Cell Culture
Detailed protocols for the culture of prostate (LNCaP and DU 145) and a representative ovarian cancer cell line are provided below.
a. LNCaP Cell Culture
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using a 0.25% Trypsin-EDTA solution, and re-plate at a suitable density.
b. DU 145 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-Glutamine, 1.5 g/L sodium bicarbonate, 1 mM sodium pyruvate, and non-essential amino acids.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, rinse with a trypsin-EDTA solution to remove serum traces, then add fresh trypsin-EDTA to detach cells. Neutralize with complete medium and re-seed.
c. Ovarian Cancer Cell Culture (e.g., ID8)
-
Media: High Glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells are sub-confluent, treat with trypsin-EDTA to detach, and resuspend in fresh medium for sub-culturing.
This compound Treatment
-
Preparation of Stock Solution: Dissolve this compound in sterile, nuclease-free water or a suitable buffer to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed the desired cancer cell line into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
Treatment: Dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Replace the existing medium with the treatment medium. A dose-response study using a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) is recommended.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound as described above. Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, total MAPK, phospho-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
RT-PCR for Gene Expression Analysis
Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure changes in mRNA levels of target genes.
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the cDNA using gene-specific primers for target genes (e.g., c-fos) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel containing a fluorescent dye.
-
Analysis: Visualize and quantify the band intensities to determine the relative expression of the target gene mRNA.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for in vitro studies.
Caption: Putative signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for in vitro analysis of this compound.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A direct LHRH-agonist action on cancer cells is unlikely to be the cause of response to LHRH-agonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Ser4)-LHRH-Induced Ovulation in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), is a potent tool in reproductive biology research for inducing ovulation in various animal models. This analog is designed for enhanced stability and potency compared to the native LHRH peptide. The substitution of glycine at position 6 with a D-serine residue confers resistance to enzymatic degradation, resulting in a longer biological half-life and sustained downstream signaling. These characteristics make this compound a valuable compound for controlled ovulation induction in studies related to fertility, reproductive toxicology, and the development of assisted reproductive technologies.
Mechanism of Action
This compound, like other LHRH agonists, acts by binding to and activating LHRH receptors on the gonadotropic cells of the anterior pituitary gland. This binding initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The initial surge in LH is the primary trigger for the final stages of follicular maturation and subsequent ovulation.
Continuous or high-dose administration of LHRH agonists, however, leads to a paradoxical downregulation and desensitization of the LHRH receptors. This results in a suppressed state of gonadotropin release, a principle often utilized in long-term hormonal therapies. For the purpose of ovulation induction, a single, appropriately timed administration is employed to elicit the crucial LH surge.
Signaling Pathway of LHRH Agonist Action
The binding of this compound to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs triggers a cascade of intracellular events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and exocytosis of LH and FSH.
Quantitative Data Summary
While specific quantitative data for this compound in ovulation induction is limited in publicly available literature, data from studies using other potent LHRH analogs can provide an estimate of expected outcomes. The following tables summarize data from studies using Fertirelin Acetate in mice and another LHRH agonist in rats for superovulation.
Table 1: Superovulation in Mice using LHRH Analog (Fertirelin Acetate)
| LHRH Analog Dose (µ g/mouse ) | Mean Number of Ovulated Eggs (± SD) |
| 0 (Control) | 12.9 ± 5.9 |
| 0.01 | Significantly higher than control |
| 0.025 | 22.6 ± 7.3 |
| 0.1 - 0.5 | Significantly higher than control |
Data adapted from a study on Fertirelin Acetate for superovulation in mice.[2] The protocol involved initial treatment with hCG followed by the LHRH analog.
Table 2: Superovulation in Rats using LHRH Agonist Synchronization
| Treatment Group | Mean Number of Ovulated Oocytes (± SEM) |
| eCG alone (60 IU) | 20.5 ± 4.3 |
| LHRH agonist + FSH infusion (3.4 U/day) | 44.1 ± 5.4 |
Data adapted from a study on superovulation in rats synchronized with an LHRH agonist followed by FSH infusion.[1][3]
Experimental Protocols
The following are detailed protocols for the induction of ovulation in mouse and rat models. While these protocols have been established with other ovulation-inducing agents, they can be adapted for the use of this compound. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for the specific research model and desired outcome.
Protocol 1: Superovulation Induction in Mice
This protocol is adapted from established methods using a combination of gonadotropins and can be modified to incorporate this compound.
Materials:
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Syringes (1 ml) with 27-30 gauge needles
-
Mature female mice (e.g., 6-8 weeks old)
-
Mature, vasectomized or fertile male mice (for pseudopregnancy or timed pregnancy, respectively)
Procedure:
-
Follicular Development (Day 1):
-
Administer an intraperitoneal (IP) injection of PMSG (typically 5 IU per mouse) to stimulate the growth and development of a cohort of ovarian follicles.
-
-
Ovulation Trigger (Day 3):
-
48 hours after the PMSG injection, administer an IP injection of this compound. An initial starting dose range of 0.1-1.0 µg per mouse can be tested based on data from other LHRH analogs. Alternatively, hCG (typically 5 IU per mouse) can be used as a positive control for ovulation induction.
-
-
Mating:
-
Immediately after the this compound or hCG injection, pair each female mouse with a male mouse. For studies requiring pseudopregnant females, use vasectomized males. For timed pregnancies, use fertile males.
-
-
Confirmation of Mating (Day 4):
-
The following morning (approximately 16-18 hours after pairing), check for the presence of a vaginal plug, which indicates successful mating.
-
-
Confirmation of Ovulation and Oocyte/Embryo Collection:
-
Euthanize the female mice at the desired time point (e.g., 24-48 hours post-(D-Ser4)-LHRH injection).
-
Dissect the oviducts and flush them with an appropriate medium (e.g., M2 medium) to collect oocytes or early-stage embryos.
-
Count the number of collected oocytes/embryos under a microscope to determine the ovulation rate.
-
Protocol 2: Estrus Synchronization and Ovulation Induction in Rats
This protocol is based on the use of an LHRH agonist for estrus synchronization, which can be followed by ovulation induction.
Materials:
-
This compound or another potent LHRH agonist (e.g., [des-Gly10, D-Ala6]-LH-RH ethylamide)
-
Follicle-Stimulating Hormone (FSH)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or PBS
-
Syringes and needles
-
Mature female rats (e.g., 8-10 weeks old)
Procedure:
-
Estrus Synchronization (Day 1):
-
Administer a subcutaneous (SC) injection of an LHRH agonist to synchronize the estrous cycle. A dose of 20-40 µg per rat has been shown to be effective for estrus synchronization with other LHRH analogs.
-
-
Follicular Stimulation (Day 3-5):
-
Beginning 48 hours after the synchronization injection, administer daily injections of FSH to stimulate follicular growth. The dosage and duration will need to be optimized.
-
-
Ovulation Trigger (Day 5 or 6):
-
Administer an IP injection of this compound or hCG to induce ovulation.
-
-
Confirmation of Ovulation:
-
Ovulation can be confirmed by examining vaginal smears for changes in cell populations (cornified epithelial cells indicating estrus) or by flushing the oviducts to recover oocytes.
-
Hormone Assays
To quantify the hormonal response to this compound administration, serum levels of LH and FSH can be measured using Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA).
Protocol for Serum Collection and Hormone Measurement:
-
Blood Collection:
-
Collect blood samples from the animals at various time points before and after this compound injection (e.g., 0, 15, 30, 60, 120 minutes) via appropriate methods (e.g., tail vein, saphenous vein, or cardiac puncture at termination).
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Hormone Measurement:
-
Use commercially available ELISA or RIA kits specific for mouse or rat LH and FSH, following the manufacturer's instructions.
-
Generate a standard curve using the provided standards to calculate the concentration of hormones in the samples.
-
Conclusion
This compound is a potent LHRH analog with significant potential for inducing ovulation in research models. The provided protocols, adapted from established methods, offer a framework for its application in mice and rats. Researchers should perform pilot studies to determine the optimal dosage and timing of this compound administration for their specific experimental needs. Careful monitoring of hormonal responses and ovulation rates will ensure the successful and reproducible use of this valuable research tool.
References
- 1. The superovulation of synchronous adult rats using follicle-stimulating hormone delivered by continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimum dose of LH-RH analogue Fertirelin Acetate for the induction of superovulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The superovulation of synchronous adult rats using follicle-stimulating hormone delivered by continuous infusion. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Use of (D-Serine)⁴-LHRH Analogs in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are pivotal in the management of advanced prostate cancer. Their primary mechanism of action involves the suppression of testosterone production via downregulation of pituitary LHRH receptors. However, a growing body of evidence demonstrates that LHRH agonists also exert direct effects on prostate cancer cells through tumor-specific LHRH receptors.[1][2] This document provides detailed application notes and protocols for studying the effects of (D-Serine)⁴-LHRH analogs, a class of synthetic LHRH agonists, on various prostate cancer cell lines. Due to the limited availability of data on the specific analog (D-Ser⁴)-LHRH, this document will focus on structurally similar and well-researched D-Serine-containing LHRH agonists, such as Goserelin and Buserelin, to provide a comprehensive guide.
Prostate Cancer Cell Lines: A Comparative Overview
The selection of an appropriate cell line is critical for investigating the mechanisms of action of LHRH analogs. Prostate cancer cell lines can be broadly categorized based on their androgen sensitivity and expression of the androgen receptor (AR).
| Cell Line | Androgen Sensitivity | Androgen Receptor (AR) Status | LHRH Receptor Expression | Key Characteristics |
| LNCaP | Androgen-sensitive | Expresses a mutated AR (T877A) | Expressed | Represents an early, hormone-dependent stage of prostate cancer.[3] |
| DU-145 | Androgen-insensitive | Negative | Expressed | Represents a more advanced, castration-resistant stage of prostate cancer.[4] |
| PC-3 | Androgen-insensitive | Negative | Expressed | Highly metastatic cell line, also representing advanced, castration-resistant prostate cancer.[5] |
Quantitative Data Summary: Antiproliferative Effects of D-Serine Containing LHRH Agonists
The direct antiproliferative effects of D-Serine containing LHRH agonists have been demonstrated in various prostate cancer cell lines. The following table summarizes the available quantitative data.
| LHRH Analog | Cell Line | Assay | Endpoint | Result | Reference |
| Goserelin | LNCaP | Cell Proliferation | Inhibition | Dose-dependent inhibition observed. | |
| Buserelin | LNCaP | Cell Proliferation | IC50 | 1.79 nM | |
| Goserelin | DU-145 | Cell Proliferation | Inhibition | Significant dose-dependent antiproliferative action after 4 days of treatment. | |
| Buserelin | DU-145 | Cell Proliferation | Inhibition | Significant dose-dependent antiproliferative action after 4 days of treatment. |
Signaling Pathways of (D-Serine)⁴-LHRH Analogs in Prostate Cancer Cells
The direct antitumor effects of D-Serine containing LHRH agonists on prostate cancer cells are mediated by specific LHRH receptors present on the tumor cells. The binding of these agonists to their receptors initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and induction of apoptosis.
LHRH Receptor-Mediated Signaling
In contrast to the signaling pathway in the pituitary gland, which involves Gαq/11 protein and phospholipase C, the LHRH receptor in prostate cancer cells is coupled to a Gαi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways.
Figure 1: LHRH receptor signaling cascade in prostate cancer cells.
Interference with Epidermal Growth Factor Receptor (EGFR) Signaling
LHRH agonists can also interfere with the signaling of growth factors, such as the epidermal growth factor (EGF), which plays a crucial role in prostate cancer cell proliferation. In DU-145 cells, LHRH agonists have been shown to inhibit the tyrosine phosphorylation of the EGF receptor, a key step in its activation.
Figure 2: Interference of LHRH agonist signaling with the EGFR pathway.
Experimental Protocols
The following protocols provide a general framework for studying the effects of (D-Serine)⁴-LHRH analogs on prostate cancer cell lines. It is recommended to optimize these protocols for specific experimental conditions.
Cell Culture
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
DU-145 and PC-3 Cells: Culture in RPMI-1640 medium (for DU-145 and PC-3) or F-12K medium (for PC-3) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Figure 3: Workflow for the MTT cell proliferation assay.
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the (D-Serine)⁴-LHRH analog for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
Protocol:
-
Seed cells in a 6-well plate and treat with the (D-Serine)⁴-LHRH analog.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.
Protocol:
-
Treat cells with the (D-Serine)⁴-LHRH analog for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, p-Akt, ERK, p-ERK, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
(D-Serine)⁴-LHRH analogs represent a promising class of compounds for the treatment of prostate cancer due to their ability to exert direct antiproliferative and pro-apoptotic effects on tumor cells. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate the mechanisms of action of these analogs and to evaluate their therapeutic potential in preclinical studies. The use of appropriate prostate cancer cell line models and a combination of cellular and molecular biology techniques will be crucial for advancing our understanding of the direct effects of LHRH analogs on prostate cancer.
References
Application of (D-Ser4)-LHRH and its Analogs in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are pivotal in the management of hormone-sensitive breast cancer, particularly in premenopausal women. These synthetic peptides function primarily by suppressing ovarian estrogen production, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[1][2] Beyond this indirect systemic effect, evidence suggests a direct anti-proliferative action on breast cancer cells that express LHRH receptors.[1][3] This document provides detailed application notes and protocols for the use of (D-Ser4)-LHRH (Gonadorelin analog) and other prominent LHRH agonists such as Goserelin, Leuprolide, and Triptorelin in breast cancer research.
Mechanism of Action
LHRH analogs exert their therapeutic effects in breast cancer through two primary mechanisms:
-
Indirect Action via the Hypothalamic-Pituitary-Gonadal Axis: Continuous administration of LHRH agonists leads to the downregulation and desensitization of LHRH receptors in the pituitary gland.[3] This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their release. The reduction in gonadotropins results in decreased ovarian production of estrogen, leading to a state of medical oophorectomy.
-
Direct Action on Tumor Cells: A significant percentage of breast tumors, including ER+ and triple-negative subtypes, express LHRH receptors. LHRH agonists can directly bind to these receptors on cancer cells, initiating intracellular signaling cascades that inhibit cell proliferation. One of the key direct mechanisms involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.
Data Presentation
Preclinical Efficacy of LHRH Agonists in Breast Cancer Cell Lines
The following table summarizes the in vitro cytotoxic and anti-proliferative effects of various LHRH agonists on human breast cancer cell lines.
| LHRH Analog | Cell Line | Assay | Endpoint | Result | Citation |
| Goserelin (Zoladex) | MCF-7 (ER+) | Cytotoxicity Assay | IC50 | 120.1 µg/mL | |
| Triptorelin | MCF-7 (ER+) | Proliferation Assay | Inhibition of estradiol-stimulated growth | Significant inhibition | |
| Triptorelin | CG-5 (ER+) | Proliferation Assay | Inhibition of estradiol-stimulated growth | Significant inhibition | |
| Triptorelin | MDA-MB-231 (ER-) | Proliferation Assay | Effect on cell growth | No effect |
Clinical Efficacy of LHRH Agonists in Premenopausal Breast Cancer
This table presents key findings from clinical trials evaluating the efficacy of LHRH agonists in premenopausal women with hormone receptor-positive breast cancer.
| LHRH Analog | Trial/Study | Comparison | Key Outcomes | Citation |
| Leuprolide | Retrospective Review | Monthly vs. Every 3 Months | 1-year Disease-Free Survival: 95% vs. 97% | |
| Leuprolide | Clinical Trials in Asia | Adjuvant to Chemo/Hormonal Therapy | 96-week Recurrence-Free Survival: 95% | |
| Goserelin & Leuprolide | Prospective Cohort Study | Goserelin vs. Leuprolide | Similar rates of menstruation resumption (94.4% vs. 95.3%) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound or its analogs on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other LHRH analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the LHRH analog in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the LHRH analog. Include a vehicle control (medium without the analog).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: LHRH Receptor Binding Assay
This protocol is for determining the binding affinity of this compound or other compounds to the LHRH receptor on breast cancer cells.
Materials:
-
Breast cancer cells expressing LHRH receptors (e.g., MCF-7)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-(D-Lys⁶)-LH-RH)
-
Unlabeled this compound or other competitor compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cell scraper
-
Homogenizer
-
Centrifuge
-
Gamma counter
Procedure:
-
Membrane Preparation: Grow cells to confluency, wash with cold PBS, and scrape them into a centrifuge tube. Homogenize the cells in binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled LHRH analog.
-
Competition: To these tubes, add increasing concentrations of the unlabeled competitor compound (this compound). Include a tube for total binding (no competitor) and a tube for non-specific binding (a high concentration of unlabeled LHRH analog).
-
Incubation: Add the cell membrane preparation to each tube and incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and determine the IC50 value.
Protocol 3: Measurement of Estradiol Levels by ELISA
This protocol is used to quantify the effect of LHRH analogs on estradiol production by aromatase-expressing breast cancer cells or in co-culture systems.
Materials:
-
Breast cancer cells (e.g., MCF-7aro)
-
Cell culture medium
-
This compound or other LHRH analog
-
Estradiol ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the breast cancer cells in a suitable format (e.g., 24-well plate). Treat the cells with the LHRH analog at various concentrations for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the estradiol ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a biotin-labeled estradiol and incubating.
-
Washing the plate.
-
Adding HRP-conjugated avidin and incubating.
-
Washing the plate.
-
Adding the substrate solution and incubating.
-
Adding the stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of estradiol in the samples.
Visualization of Signaling Pathways and Workflows
Caption: LHRH Receptor Signaling in Breast Cancer Cells.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Dual Mechanism of LHRH Analogs in Breast Cancer.
References
Application Notes and Protocols for Studying Pituitary Desensitization using (D-Ser4)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), serves as a potent tool for investigating the mechanisms of pituitary desensitization. This phenomenon, characterized by a diminished responsiveness of pituitary gonadotrophs to LHRH stimulation, is crucial for understanding reproductive endocrinology and for the development of therapeutic strategies for hormone-dependent diseases. Continuous or high-dose administration of LHRH agonists like this compound initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), but subsequently leads to a state of desensitization, effectively suppressing gonadotropin secretion. These application notes provide a comprehensive guide to utilizing this compound in preclinical research, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.
Mechanism of Action
This compound is a synthetic decapeptide analog of LHRH. The substitution of glycine at position 6 with a D-serine residue enhances its binding affinity to the LHRH receptor (LHRH-R) and increases its resistance to enzymatic degradation, resulting in a more potent and prolonged biological activity compared to native LHRH.
The process of pituitary desensitization induced by this compound is multifactorial:
-
Initial Stimulation: Upon binding to the LHRH-R on pituitary gonadotrophs, this compound initially triggers a robust release of LH and FSH. This is mediated through the activation of Gq/11 and Gs proteins, leading to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP)[1][2].
-
Receptor Downregulation: Prolonged exposure to the agonist leads to the internalization and downregulation of LHRH receptors from the cell surface, reducing the number of available receptors for subsequent stimulation[3].
-
Receptor Desensitization: The remaining receptors become uncoupled from their downstream signaling pathways. This process involves the phosphorylation of the intracellular domains of the LHRH-R by G-protein-coupled receptor kinases (GRKs). Phosphorylated receptors are then bound by β-arrestins, which sterically hinder their interaction with G-proteins, thereby terminating the signal[4][5].
-
Post-Receptor Mechanisms: Desensitization also involves alterations in post-receptor signaling events, including changes in the activity of protein kinase C (PKC) and other downstream effectors.
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of LHRH agonists in studying pituitary function.
| Parameter | Agonist | Value | Species/System | Reference |
| Binding Affinity (Kd) | [D-Ser(TBU)6]-LHRH-EA (related agonist) | 0.25 nM | Rat Pituitary Cells | |
| Dose-Response (LH release) | LHRH | 1 - 75 pM | Rat Pituitary Cells (Non-desensitized) | |
| Dose-Response (LH release) | LHRH | 75 - 500 pM | Rat Pituitary Cells (Desensitized) | |
| Desensitization Induction | LHRH | 10 nM (continuous infusion for 6h) | Perifused Rat Pituitary Cells | |
| Desensitization Induction | Gonadotropin-releasing hormone | 10⁻⁷ mol/L (continuous infusion) | Bead-attached pituitary cells |
Signaling Pathways
The signaling cascade initiated by LHRH and the subsequent desensitization process are complex. The following diagrams illustrate these pathways.
Caption: LHRH Receptor Signaling Pathway for Gonadotropin Release.
Caption: Mechanism of LHRH Agonist-Induced Pituitary Desensitization.
Experimental Protocols
Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary pituitary cells from rats, a common in vitro model for studying gonadotropin secretion.
Materials:
-
Anterior pituitary glands from adult male rats
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2.5% Horse Serum (HS), and 1% Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
Collagenase type II
-
Soybean trypsin inhibitor
-
70 µm nylon cell strainer
-
Multi-well culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection: Aseptically dissect anterior pituitary glands from euthanized adult male rats and immediately place them in ice-cold sterile HBSS.
-
Mechanical Dissociation: Mince the tissue into small fragments (~1 mm³) using sterile scalpels.
-
Enzymatic Digestion:
-
Wash the minced tissue twice with HBSS.
-
Incubate the tissue fragments in a solution of trypsin and DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin by adding soybean trypsin inhibitor.
-
Perform a second digestion step with collagenase type II and DNase I at 37°C for 30-45 minutes.
-
-
Cell Dispersion and Filtration:
-
Gently pipette the cell suspension up and down to further dissociate the tissue into single cells.
-
Filter the cell suspension through a 70 µm nylon cell strainer to remove any remaining tissue clumps.
-
-
Cell Plating:
-
Centrifuge the filtered cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM/F-12 with FBS, HS, and antibiotics).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 2-5 x 10⁵ viable cells/well in multi-well culture plates.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach and recover for 48-72 hours before initiating experiments.
Induction of Pituitary Desensitization in vitro
This protocol outlines the procedure for inducing a state of desensitization in cultured primary pituitary cells using this compound.
Materials:
-
Cultured primary pituitary cells (from Protocol 1)
-
This compound stock solution
-
Serum-free or low-serum culture medium
-
LHRH for stimulation
Procedure:
-
Pre-treatment/Starvation: After the initial 48-72 hour culture period, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Desensitization Treatment:
-
Prepare a working solution of this compound in serum-free medium at a concentration known to induce desensitization (e.g., 10 nM).
-
Replace the medium in the designated wells with the this compound solution. For control wells, use serum-free medium without the agonist.
-
Incubate the cells for a specified period to induce desensitization (e.g., 6 hours).
-
-
Washout: After the desensitization period, carefully remove the medium containing this compound and wash the cells twice with warm, sterile HBSS to remove any residual agonist.
-
Stimulation:
-
Add fresh serum-free medium containing a stimulating concentration of LHRH (e.g., 10 nM) to both the desensitized and control wells.
-
Incubate for a defined period (e.g., 4 hours) to assess the gonadotropin response.
-
-
Sample Collection: Collect the culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C for subsequent hormone analysis.
Measurement of LH and FSH by Radioimmunoassay (RIA)
This protocol provides a general outline for the quantification of LH and FSH in culture supernatants or serum samples using a competitive radioimmunoassay. Specific details may vary depending on the commercial RIA kit used.
Materials:
-
Culture supernatants or serum samples
-
LH and FSH RIA kits (containing radiolabeled hormone, specific antibody, and standards)
-
Assay buffer
-
Precipitating reagent (e.g., secondary antibody, polyethylene glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of LH or FSH according to the kit instructions.
-
Assay Setup:
-
Pipette assay buffer, standards, and samples into appropriately labeled tubes.
-
Add the specific LH or FSH antibody to all tubes except the "total counts" tubes.
-
Add the radiolabeled LH or FSH (tracer) to all tubes.
-
-
Incubation: Vortex all tubes and incubate at room temperature or 4°C for the time specified in the kit protocol to allow for competitive binding.
-
Separation of Bound and Free Hormone:
-
Add the precipitating reagent to all tubes (except "total counts") to separate the antibody-bound hormone from the free hormone.
-
Incubate as directed and then centrifuge to pellet the antibody-bound fraction.
-
-
Radioactivity Measurement:
-
Decant the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of LH or FSH in the samples by interpolating their bound radioactivity values on the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying pituitary desensitization using this compound.
References
- 1. Involvement of Both Gq/11 and Gs Proteins in Gonadotropin-releasing Hormone Receptor-mediated Signaling in LβT2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct role for arrestins in desensitization of the luteinizing hormone/choriogonadotropin receptor in porcine ovarian follicular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct role for arrestins in desensitization of the luteinizing hormone/choriogonadotropin receptor in porcine ovarian follicular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Ser4)-LHRH in Radioimmunoassay (RIA) Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), in radioimmunoassay (RIA) procedures. This document is intended to guide researchers in the quantitative analysis of this analog in various biological matrices.
Introduction
This compound is a potent agonist of the LHRH receptor. The substitution of a D-Serine for the glycine at position 4 increases the peptide's resistance to enzymatic degradation, thereby prolonging its biological half-life and enhancing its potency compared to native LHRH. Radioimmunoassay is a highly sensitive and specific technique used to quantify picogram quantities of antigens, such as this compound, in biological fluids. This method is based on the principle of competitive binding, where the unlabeled antigen in a sample competes with a radiolabeled antigen for a limited number of binding sites on a specific antibody.
Principle of the Radioimmunoassay
The RIA for this compound is a competitive binding assay. A known quantity of radiolabeled this compound (the tracer) and an unknown amount of unlabeled this compound from the sample or standard compete for a limited number of binding sites on a highly specific anti-LHRH antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. The antibody-bound tracer is then separated from the free tracer, and the radioactivity of the bound fraction is measured. The concentration of this compound in the sample is then determined by comparing the results to a standard curve generated with known concentrations of the analog.
Key Performance Characteristics
A radioimmunoassay for LHRH and its analogs typically exhibits the following performance characteristics. It is important to note that specific performance will depend on the antibody, tracer, and protocol used.
| Parameter | Typical Value |
| Sensitivity | 1.2 pg/tube[1] |
| Assay Range | 10-100 pg/tube[1] |
| Within-Assay Coefficient of Variation | 10%[1] |
| Between-Assay Coefficient of Variation | 25%[1] |
Cross-Reactivity
The specificity of the anti-LHRH antibody is crucial for the accuracy of the RIA. Cross-reactivity with other LHRH analogs and fragments should be determined. Based on studies of LHRH RIAs, significant cross-reactivity is expected for analogs with modifications at position 4.
| Compound | Cross-Reactivity (%) |
| LHRH | 100 |
| This compound | 62-93 [1] |
| Analogs with single amino acid alteration in position 8 | 62-93 |
| Analogs with single amino acid alteration in position 1 | 1-3 |
| Other LHRH analogs | < 0.1 |
Note: The high cross-reactivity of this compound in an LHRH RIA allows for its measurement using an antibody raised against native LHRH. However, for specific quantification of this compound in the presence of native LHRH, chromatographic separation prior to RIA may be necessary.
Experimental Protocols
Preparation of Reagents
5.1.1. Assay Buffer (PBS, pH 7.4, 0.1% BSA)
-
10 mM Phosphate Buffer
-
150 mM NaCl
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
Adjust pH to 7.4
5.1.2. Standard Solutions of this compound
-
Prepare a stock solution of this compound at 1 µg/mL in assay buffer.
-
Perform serial dilutions of the stock solution in assay buffer to obtain standard concentrations ranging from 1 pg/mL to 1000 pg/mL.
5.1.3. Anti-LHRH Antibody Solution
-
Reconstitute the lyophilized antibody according to the manufacturer's instructions.
-
Determine the optimal antibody dilution (titer) by performing a titration experiment. The optimal dilution is typically the one that binds 30-50% of the radiolabeled tracer in the absence of unlabeled antigen.
5.1.4. Radiolabeled Tracer: 125I-(D-Ser4)-LHRH
-
This compound can be radioiodinated using the Chloramine-T method. Due to the presence of a tyrosine residue, direct iodination is possible.
-
Caution: This procedure involves radioactive materials and should be performed in a designated laboratory with appropriate safety precautions.
-
To a reaction vial, add 10 µg of this compound in 25 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1 mCi of Na125I.
-
Add 50 µg of Chloramine-T in 20 µL of 0.05 M phosphate buffer, pH 7.5, to initiate the reaction.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 100 µg of sodium metabisulfite in 50 µL of 0.05 M phosphate buffer, pH 7.5.
-
Purify the 125I-(D-Ser4)-LHRH from free iodine and unreacted peptide using gel filtration chromatography (e.g., Sephadex G-25).
-
Collect fractions and determine the radioactivity of each fraction to identify the protein peak.
-
Pool the peak fractions and dilute in assay buffer to a working concentration (e.g., 10,000 cpm/100 µL).
-
5.1.5. Separation Reagent (e.g., Second Antibody/PEG)
-
A second antibody directed against the primary antibody (e.g., goat anti-rabbit IgG) is used to precipitate the antigen-antibody complex.
-
Alternatively, Polyethylene Glycol (PEG) can be used to precipitate the complex.
-
The optimal concentration of the second antibody or PEG should be determined empirically.
Radioimmunoassay Procedure
-
Assay Setup:
-
Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, and Samples.
-
-
Pipetting:
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the appropriate standard or sample to the corresponding tubes.
-
Add 100 µL of the diluted anti-LHRH antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Tracer Addition:
-
Add 100 µL of 125I-(D-Ser4)-LHRH tracer to all tubes.
-
Vortex all tubes gently and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 1 mL of the second antibody/PEG separation reagent to all tubes except the TC tubes.
-
Vortex and incubate for 1 hour at 4°C.
-
Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
-
Decanting and Counting:
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis
-
Calculate the average counts per minute (cpm) for each duplicate set.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the following formula: %B/B0 = [(cpmStandard/Sample - cpmNSB) / (cpmB0 - cpmNSB)] x 100
-
Plot a standard curve of %B/B0 versus the concentration of the this compound standards on a semi-logarithmic graph.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Radioimmunoassay Workflow
Caption: Workflow of the this compound Radioimmunoassay.
Competitive Binding Principle
Caption: Principle of Competitive Binding in RIA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding (>10%) | - Degraded tracer- Improper separation | - Prepare fresh tracer- Optimize separation reagent concentration and incubation time |
| Low Maximum Binding (<20%) | - Inactive antibody- Incorrect tracer dilution | - Use a new lot of antibody- Re-titer the antibody and tracer |
| Poor Precision (High CV) | - Pipetting errors- Inconsistent incubation times/temperatures | - Use calibrated pipettes- Ensure consistent handling of all tubes |
| Standard curve is flat | - Incorrect standard dilutions- Antibody concentration too high | - Prepare fresh standards- Re-titer the antibody |
For further information and support, please refer to the manufacturer's instructions for specific reagents and kits.
References
Application Notes and Protocols for (D-Ser4)-LHRH Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of cytotoxic agents while minimizing off-target toxicity. A promising strategy involves leveraging the overexpression of specific receptors on cancer cells. Luteinizing hormone-releasing hormone (LHRH) receptors are frequently overexpressed in a variety of cancers, including breast, prostate, ovarian, and endometrial cancers, whereas their expression in most healthy tissues is limited.[1][2] This differential expression makes the LHRH receptor an attractive target for delivering potent anticancer drugs directly to tumor cells.
LHRH, also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a crucial role in the reproductive system.[3] Analogs of LHRH, such as those with a D-amino acid substitution at position 4 or 6 (e.g., (D-Ser4)-LHRH or (D-Lys6)-LHRH), are more resistant to degradation and possess a high binding affinity for the LHRH receptor.[1] These analogs can be chemically conjugated to various cytotoxic payloads, creating a targeted drug delivery system. Upon administration, the LHRH analog selectively binds to receptors on cancer cells, facilitating the internalization of the conjugate through receptor-mediated endocytosis.[4] Inside the cell, the cytotoxic drug is released, leading to targeted cancer cell death.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-drug conjugates for targeted cancer therapy. While the focus is on this compound, data and protocols for the extensively studied and functionally similar analog, (D-Lys6)-LHRH, are included to provide a comprehensive guide.
Mechanism of Action and Signaling Pathway
In contrast to its function in the pituitary where LHRH receptor activation stimulates the Gαq/11 pathway, in cancer cells, the receptor is often coupled to Gαi proteins. Binding of the this compound conjugate to the LHRH receptor on a cancer cell initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors like MAPK pathways (p38MAPK, ERK1/2, and JNK), interfering with growth factor signaling and promoting apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of LHRH analog-drug conjugates. This data is primarily from studies using the (D-Lys6)-LHRH analog, which serves as a reliable proxy for the expected performance of this compound conjugates.
Table 1: In Vitro Cytotoxicity (IC50) of (D-Lys6)-LHRH-Methotrexate (MTX) Conjugate
| Cell Line (Prostate Cancer) | (D-Lys6)-LHRH-MTX (μmol/L) | Methotrexate (MTX) (μmol/L) |
|---|---|---|
| PC-3 | 1.02 ± 0.18 | 6.34 ± 1.01 |
| DU-145 | 1.53 ± 0.27 | 8.03 ± 1.29 |
| LNCaP | 1.93 ± 0.19 | 9.68 ± 1.24 |
Table 2: In Vivo Efficacy of (D-Lys6)-LHRH Conjugates in Xenograft Mouse Models
| Conjugate | Cancer Model | Key Efficacy Metrics |
|---|---|---|
| (D-Lys6)-LHRH-Doxorubicin (AN-152) | Doxorubicin-resistant MX-1 Human Breast Cancer | Tumor Volume: 978.56 ± 176.85 mm³ (vs. 2837.38 ± 515.38 mm³ in control) |
| (D-Lys6)-LHRH-Methotrexate (MTX) | PC-3 Human Prostate Cancer | Tumor Volume Inhibition: ~73.87% (vs. ~61.99% for MTX alone, P < 0.05) Tumor Volume Doubling Time: 9.67 days (vs. 6.13 days in control) |
Experimental Protocols
Protocol 1: Synthesis, Purification, and Characterization of this compound Drug Conjugate
This protocol outlines a general workflow for the synthesis and characterization of a this compound drug conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (D-Ser4)-LHRH Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (D-Ser4)-LHRH in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
Question: My cell proliferation assay (e.g., MTT, XTT) results with this compound show high variability between replicates and experiments. What are the potential causes and solutions?
Answer: High variability is a common issue that can be traced back to several factors. Here is a systematic approach to troubleshoot this problem:
-
Cell Seeding and Plating:
-
Inconsistent Cell Numbers: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can significantly impact cell growth. To mitigate this, it is recommended to fill the outermost wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental samples.
-
-
Compound Preparation and Dosing:
-
Solubility Issues: this compound, being a peptide, may have variable solubility. Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) before preparing your serial dilutions. Gentle vortexing or sonication can aid dissolution.
-
Inaccurate Dilutions: Always prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step to maintain accuracy.
-
-
Assay Protocol Execution:
-
Incubation Times: Adhere strictly to the optimized incubation times for both the this compound treatment and the viability assay reagent (e.g., MTT).
-
Reagent Addition: Be careful not to disturb the cell monolayer when adding or removing media and reagents.
-
Formazan Crystal Solubilization (for MTT assay): Ensure complete solubilization of the formazan crystals. Incomplete solubilization is a frequent source of variability. Gently mix on an orbital shaker until all crystals are dissolved.
-
Issue 2: No Observable Effect of this compound on Cell Proliferation
Question: I have treated my cancer cell line with a range of this compound concentrations, but I do not observe any significant effect on cell viability. What should I investigate?
Answer: The lack of an observable effect can be due to several biological and technical factors:
-
LHRH Receptor Expression: The primary determinant of a direct cellular response to this compound is the presence of LHRH receptors on the cell surface.
-
Action: Verify the expression of LHRH receptors in your cell line using techniques such as RT-PCR for mRNA expression or Western blot for protein expression. It's important to note that LHRH receptor expression can vary between different cancer types and even between different cell lines of the same cancer type.[1]
-
-
Hormone Sensitivity of the Cell Line: The inhibitory effects of LHRH agonists can be more pronounced in hormone-dependent cancers.
-
Action: If you are using a hormone-dependent cell line (e.g., estrogen receptor-positive breast cancer), ensure that the culture conditions support this dependency and that the observed effects are not masked by other factors in the serum.
-
-
Peptide Integrity and Stability: Peptides can degrade if not stored or handled properly.
-
Concentration Range and Treatment Duration: The optimal concentration and treatment time can vary significantly between cell lines.
-
Action: It may be necessary to test a broader range of concentrations (from nanomolar to micromolar) and extend the treatment duration (e.g., up to 96 hours or longer).
-
Issue 3: Unexpected Agonist-like Effects from an LHRH Antagonist
Question: I am using an LHRH antagonist as a negative control, but I am observing an unexpected increase in cell proliferation. Why might this be happening?
Answer: This paradoxical effect can be due to the complex nature of LHRH receptor signaling in different cell types.
-
Alternative Signaling Pathways: While LHRH receptors in the pituitary are primarily coupled to Gαq/11, in some cancer cells, they can couple to Gαi proteins.[4] In such cases, an antagonist might paradoxically lead to a mitogenic signal.
-
Action: Investigate the specific G-protein coupling of the LHRH receptor in your cell line.
-
-
Compound Purity: The antagonist preparation could be contaminated with a small amount of an LHRH agonist.
-
Action: Verify the purity of your antagonist using a technique like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell culture?
A1: The effective concentration of this compound can vary widely depending on the cell line and the experimental endpoint. A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from 1 nM to 10 µM. For some conjugated LHRH peptides, IC50 values have been reported in the low micromolar range.[5]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is a peptide and should be handled with care to maintain its stability.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer recommended by the supplier.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Q3: For how long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the cell line's doubling time and the specific effect you are measuring. For cell proliferation assays, typical treatment times range from 24 to 96 hours. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific model.
Q4: Can the presence of serum in the culture medium affect the activity of this compound?
A4: Yes, serum contains various growth factors and hormones that can influence cell proliferation and potentially mask the effects of this compound. For hormone-dependent cell lines, it is often recommended to use charcoal-stripped serum to reduce the levels of endogenous steroids.
Q5: How can I confirm that the observed effects are specifically mediated by the LHRH receptor?
A5: To confirm receptor-mediated effects, you can perform a competition experiment. Co-treat the cells with an excess of a non-labeled LHRH antagonist. If the effects of this compound are diminished or abolished in the presence of the antagonist, it indicates a receptor-specific mechanism.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various LHRH analogs in different cancer cell lines. This data can serve as a reference for designing your experiments.
| LHRH Analog | Cell Line | Cancer Type | IC50 Value (µM) |
| JCHLHRH | LNCaP | Prostate Cancer | 4.36 |
| JC21LHRH | LNCaP | Prostate Cancer | 9.15 |
| JCHLHRH | DU-145 | Prostate Cancer | 4.81 |
| JC21LHRH | DU-145 | Prostate Cancer | 5.66 |
| JCHLHRH | PC-3 | Prostate Cancer | 4.22 |
| JC21LHRH | PC-3 | Prostate Cancer | 7.24 |
| LHRHa-LP-PTX | A2780 | Ovarian Cancer | 0.18 (µg/mL) |
| LHRHa-RGD-LP-PTX | A2780 | Ovarian Cancer | 0.10 (µg/mL) |
| AEZS-125 | HCC1806 | Breast Cancer | 1.07 |
Data compiled from multiple sources.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol provides a method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of MTT solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
2. cAMP Assay for Gαi-Coupled Receptor Activity
This protocol is for measuring the inhibition of cyclic AMP (cAMP) production, a common downstream effect of LHRH receptor activation in some cancer cells.
-
Materials:
-
Target cells expressing LHRH receptors
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA-based)
-
384-well plates
-
-
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in an appropriate assay buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound.
-
Dispense the diluted compounds into the wells of the 384-well plate.
-
-
Cell Stimulation:
-
Prepare a solution containing forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80).
-
Add the cell suspension to the wells containing this compound, followed by the addition of the forskolin solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the detection reagents according to the cAMP assay kit manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible reader.
-
Plot the response against the logarithm of the this compound concentration to determine the IC50 value for cAMP inhibition.
-
-
3. Western Blot for Phospho-ERK1/2
This protocol allows for the detection of changes in the phosphorylation status of ERK1/2, a key downstream kinase in the MAPK signaling pathway that can be modulated by LHRH receptor activation.
-
Materials:
-
Target cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
-
Mandatory Visualizations
Caption: LHRH receptor signaling pathway in cancer cells.
Caption: General experimental workflow for optimizing this compound.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (D-Ser4)-LHRH Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with (D-Ser4)-LHRH in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The degradation of peptides like LHRH and its analogs in aqueous solutions is primarily due to chemical hydrolysis and enzymatic cleavage.[1][2] Hydrolysis can be catalyzed by acids or bases and is highly dependent on the solution's pH.[2] The substitution of L-Serine with D-Serine at position 4 alters the expected enzymatic cleavage pattern, specifically preventing cleavage at the D-Ser4-Tyr5 bond.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To prevent or minimize degradation, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once reconstituted in an aqueous solution, it should be divided into single-use aliquots and stored frozen to avoid damaging freeze-thaw cycles. For short-term storage, 4°C is acceptable, but for long-term preservation, -20°C or -80°C is essential.
Q3: What factors can influence the stability of my this compound solution during an experiment?
A3: Several factors significantly impact peptide stability in solution:
-
pH: The pH of the buffer is critical. LHRH analogs can undergo acid-catalyzed hydrolysis at low pH (1–3) and backbone hydrolysis at the N-terminal side of the serine residue around pH 5–6. Prolonged exposure to pH > 8 should also be avoided.
-
Temperature: Higher temperatures accelerate degradation kinetics. LHRH, for example, shows significant degradation when heated to 60°C but is relatively stable at 37°C for up to 10 weeks.
-
Presence of Enzymes: If using biological matrices like cell culture media with serum or tissue homogenates, endogenous peptidases can degrade the peptide.
-
Exposure to Oxygen and Light: Amino acids like Tryptophan (Trp), present in this compound, are susceptible to photo-oxidation. It is advisable to minimize exposure to atmospheric oxygen and light.
Q4: Can I expect the same degradation products for this compound as for native LHRH?
A4: Not entirely. The D-amino acid substitution at position 4 specifically protects the D-Ser4-Tyr5 bond from cleavage. While native LHRH is cleaved at multiple sites, including Ser4-Tyr5, [D-Ser4]LHRH is not. Instead, it yields metabolites such as
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Experimental Results | 1. Inconsistent peptide concentration due to degradation between experiments. 2. Improper storage and handling. 3. Peptide precipitation in media. | 1. Perform a Stability Test: Determine the degradation rate in your specific experimental setup (see Protocol 1). 2. Strict Aliquoting: Prepare single-use aliquots from your stock solution to ensure a consistent starting concentration. 3. Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use. |
| Loss of Peptide Activity Over Time | 1. Chemical degradation (hydrolysis, oxidation). 2. Enzymatic degradation in biological samples. 3. Adsorption to container surfaces. | 1. Optimize pH and Temperature: Ensure your buffer pH is optimal for stability (near neutral unless otherwise required) and avoid high temperatures. 2. Use Protease Inhibitors: If working with cell lysates or serum, consider adding a protease inhibitor cocktail. 3. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding polypropylene tubes. |
| Unexpected Peaks in HPLC/UPLC Analysis | 1. Peptide degradation products. 2. Contamination of the solvent or sample. 3. Formation of peptide aggregates. | 1. Characterize Peaks: Use LC-MS/MS to identify the mass of the unexpected peaks and compare them to known degradation products of LHRH analogs. 2. Run Controls: Analyze a blank (solvent only) and a freshly prepared standard to rule out contamination. 3. Filter Solution: Before injection, filter the working solution through a 0.22 µm sterile filter to remove aggregates. |
Data Summary
The stability of LHRH and its analogs is highly dependent on experimental conditions. The following table summarizes stability data gathered from various studies on native LHRH, which can serve as a baseline reference.
| Peptide | Temperature | pH | Conditions | Stability Results | Citation |
| LHRH | 50 °C | 6.5 | Aqueous Solution | ~80% of original peptide remained after 3 months. | |
| LHRH | 37 °C | Not specified | Sterile Aqueous Solution | No significant decrease in activity for up to 10 weeks. | |
| LHRH | 25 °C | 6.5 | Aqueous Solution | ~3% degradation over a 90-day period. | |
| LHRH | 4 °C | Not specified | Aqueous Solution | Stable for 2 years. |
Visualized Workflows and Pathways
This compound vs. LHRH Enzymatic Degradation
Caption: Altered cleavage pattern of this compound compared to native LHRH.
Troubleshooting Workflow for Peptide Instability
Caption: A step-by-step guide for troubleshooting common stability issues.
Experimental Workflow for Stability Assessment
Caption: Protocol overview for assessing peptide stability in aqueous solutions.
Experimental Protocols
Protocol 1: Peptide Stability Assay in Aqueous Solution using HPLC
This protocol is adapted from established methods for determining peptide stability in various matrices.
Objective: To quantify the degradation of this compound over time under specific experimental conditions (e.g., in a cell culture medium at 37°C).
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Experimental aqueous solution (e.g., buffer, cell culture medium)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Low-protein-binding microcentrifuge tubes
-
Incubator (e.g., 37°C, 5% CO2 if using cell media)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column and UV or MS detector.
Methodology:
-
Prepare Peptide Stock Solution: Carefully reconstitute the lyophilized this compound in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL). Vortex gently to ensure complete dissolution.
-
Spike the Experimental Solution: Add the peptide stock solution to your pre-warmed experimental medium to achieve the final desired working concentration. Prepare a sufficient volume for all timepoints.
-
Timepoint Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) of the peptide-containing solution. This is your T=0 reference sample.
-
Sample Quenching: To stop any potential degradation, immediately mix the aliquot with an equal volume (100 µL) of quenching solution. Vortex briefly and store at -20°C or colder until analysis.
-
Incubation: Place the remaining bulk solution in an incubator under your standard experimental conditions (e.g., 37°C).
-
Collect Timepoint Samples: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots, quench them in the same manner as the T=0 sample, and store them frozen.
-
Sample Preparation for Analysis:
-
If the samples contain proteins (e.g., from serum), centrifuge them at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/UPLC Analysis:
-
Column: Use a reverse-phase C18 column (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 × 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 85% Mobile Phase B over 40 minutes at a 1 mL/min flow rate (this may need optimization for your specific system).
-
Detection: Monitor the elution profile using a UV detector at 220 nm or 280 nm. For higher specificity, use a mass spectrometer (LC-MS) to monitor the parent ion mass of the intact peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 sample chromatogram.
-
Integrate the peak area of the intact peptide for each timepoint.
-
Calculate the percentage of intact peptide remaining at each timepoint relative to the T=0 sample area.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life (t½).
-
References
Technical Support Center: (D-Ser4)-LHRH In Vitro Aggregation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the in vitro aggregation of (D-Ser4)-LHRH, a synthetic peptide analog of Luteinizing Hormone-Releasing Hormone (LHRH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a synthetic decapeptide analog of LHRH used in various research and therapeutic applications, including cancer treatment and reproductive medicine. Like many peptides, it is susceptible to aggregation, a process where individual peptide monomers self-associate to form larger, often insoluble, structures.[1][2] This process can be driven by factors such as hydrophobic interactions, the formation of intermolecular β-sheets, and electrostatic forces.[3] Peptide aggregation can lead to loss of biological activity, reduced sample homogeneity, and potential immunogenicity.
Q2: What are the visible signs of this compound aggregation?
The most common signs of aggregation in your peptide solution include the appearance of cloudiness (turbidity), visible particulates, or the formation of a precipitate. In many cases, aggregation can occur at a microscopic level before it becomes visible, forming soluble oligomers or protofibrils.
Q3: Which factors have the greatest impact on this compound aggregation?
Several environmental factors can significantly influence peptide stability:
-
pH: The pH of the solution affects the net charge on the peptide, influencing electrostatic repulsion or attraction between molecules. A pH near the peptide's isoelectric point (pI) often increases aggregation risk due to minimal net charge.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, accelerating aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting protein unfolding and increasing molecular motion. However, some LHRH analogs have shown stability against mild heating and freeze-thaw cycles.
-
Ionic Strength: Salts in the buffer can either stabilize or destabilize the peptide. They can screen electrostatic interactions or alter the properties of the solvent system.
-
Mechanical Stress: Agitation, such as vigorous shaking or vortexing, can introduce air-liquid interfaces that promote peptide unfolding and aggregation.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem: My freshly reconstituted this compound solution is cloudy.
| Potential Cause | Recommended Solution |
| Incorrect Solvent/Buffer | Ensure the peptide is dissolved in the recommended solvent as per the manufacturer's data sheet. If dissolving in a buffer, check that the pH is appropriate (see Q3 above). Acidic pH (e.g., 2.5) has been used for LHRH formulations. |
| Concentration Too High | Attempt to dissolve the peptide at a lower concentration. It is often better to create a more dilute stock solution and concentrate it later if necessary, though this may not always be feasible. |
| Incomplete Dissolution | Use gentle agitation, such as light tapping or slow inversion, to aid dissolution. Avoid vigorous vortexing. Brief, gentle sonication in a water bath can also be effective, but monitor for any temperature increase. |
Problem: My peptide solution becomes turbid during an experiment or storage.
| Potential Cause | Recommended Solution |
| pH Shift | Verify the pH of your experimental buffer. Ensure the buffer system has sufficient capacity to maintain the target pH throughout the experiment. Common biological buffers include phosphate, citrate, and histidine. |
| Temperature Fluctuation | Store peptide solutions at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquoting the stock solution is highly recommended. |
| Interaction with Surfaces | Peptides can adsorb to and aggregate on certain surfaces (e.g., glass, some plastics). Using low-protein-binding microplates and tubes can mitigate this issue. |
| Presence of Nucleating Seeds | If a solution has previously aggregated, trace amounts of aggregates can act as "seeds" to accelerate further aggregation. Filter the solution through a 0.22 µm syringe filter to remove existing aggregates before use. |
Problem: How can I proactively prevent aggregation in my formulation?
| Strategy | Description |
| Optimize Buffer pH | Systematically screen a range of pH values to find the point of maximum solubility and stability for this compound. This is often 1-2 pH units away from the peptide's isoelectric point (pI). |
| Use Stabilizing Excipients | Various excipients can be added to the formulation to enhance stability. These work through different mechanisms to prevent aggregation. |
| Control Ionic Strength | Test different salt concentrations (e.g., NaCl from 0 to 150 mM) to determine the optimal ionic strength for peptide stability. |
Table 1: Common Stabilizing Excipients for Peptide Formulations
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion, vitrification (in lyophilized states), formation of hydrogen bonds with the peptide. | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Can act as buffers, solubility enhancers, and aggregation inhibitors by competing for binding sites. | 25-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation at air-liquid and solid-liquid interfaces. | 0.01-0.1% (w/v) |
| Polymers | Polyethylene Glycol (PEG) | Can increase solubility and provide steric hindrance to prevent intermolecular association. | 0.1-5% (w/v) |
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Peptide Aggregation
Caption: A logical workflow for troubleshooting common causes of peptide aggregation.
Diagram 2: General Pathway of Amyloid-like Peptide Aggregationdot
// Node Definitions monomer [label="Native Monomers\n(Soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oligomer [label="Soluble Oligomers", fillcolor="#FBBC05", fontcolor="#202124"]; protofibril [label="Protofibrils", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fibril [label="Mature Fibrils\n(Insoluble Aggregates)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for labels l1 [label="Primary Nucleation", shape=plaintext, fontcolor="#202124"]; l2 [label="Elongation", shape=plaintext, fontcolor="#202124"]; l3 [label="Secondary Nucleation", shape=plaintext, fontcolor="#202124"];
// Edges monomer -> oligomer [arrowhead=normal]; oligomer -> protofibril [arrowhead=normal]; protofibril -> fibril [arrowhead=normal]; monomer -> fibril [style=dashed, arrowhead=normal]; fibril -> oligomer [style=dashed, arrowhead=normal];
// Edge Labels {rank=same; monomer; l1; oligomer;} {rank=same; protofibril; l2; fibril;} {rank=same; fibril; l3; oligomer;}
l1 -> oligomer [style=invis]; l2 -> fibril [style=invis]; l3 -> oligomer [style=invis]; }
References
Technical Support Center: (D-Ser4)-LHRH Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects during experiments with (D-Ser4)-LHRH and other LHRH analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary "on-target" effects of this compound?
A1: this compound is a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary on-target effects are mediated through binding to these receptors, which are predominantly found on pituitary gonadotrope cells.[1][2] This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, continuous or prolonged exposure to this compound leads to downregulation and desensitization of the LHRH receptors.[1] This results in a paradoxical suppression of LH and FSH secretion, leading to a state of "chemical castration" with reduced levels of gonadal steroids like testosterone and estrogen.
Q2: What are potential "off-target" effects of this compound?
A2: Off-target effects of this compound can be categorized as follows:
-
Binding to non-pituitary LHRH receptors: LHRH receptors have been identified in various peripheral tissues and cancer cells, including those of the breast, prostate, ovaries, and endometrium. If your experimental model includes these tissues or cells, effects observed may be due to direct binding of this compound to these "off-target" (relative to the pituitary) receptors.
-
Cross-reactivity with other receptors: While comprehensive public data on the cross-reactivity of this compound with a broad panel of other receptors is limited, the possibility of binding to other G protein-coupled receptors (GPCRs) or peptide hormone receptors cannot be entirely ruled out, especially at high concentrations.
-
Unintended downstream signaling: Even when binding to the intended LHRH receptor, this compound might activate non-classical or unexpected downstream signaling pathways in certain cell types. For instance, while pituitary LHRH receptors primarily couple to Gαq/11 proteins, in some cancer cells, they may couple to Gαi, leading to different cellular responses.
-
Experimental artifacts: In in vitro assays, non-specific binding of the peptide to plasticware or other surfaces can occur, and high concentrations may lead to confounding effects in cell viability assays.
Q3: Can this compound directly affect tumor cell growth?
A3: Yes, studies have shown that LHRH agonists can directly inhibit the growth of certain cancer cell lines in vitro. This is thought to be mediated by the LHRH receptors expressed on the surface of these tumor cells. Therefore, if you are studying cancer cells that express LHRH receptors, observed anti-proliferative effects may be a direct on-target effect on the tumor cells themselves, independent of the effects on the pituitary-gonadal axis.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell proliferation assays (e.g., MTT, XTT).
Question: My cell proliferation assay results with this compound are highly variable, or I'm observing an unexpected decrease in viability in my control cell line that shouldn't express LHRH receptors. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding or peptide aggregation | 1. Pre-treat plates with a blocking agent (e.g., BSA). 2. Ensure the peptide is fully solubilized and vortex thoroughly before use. 3. Perform a vehicle control with the solvent used to dissolve the peptide. |
| Direct effects on cellular metabolism | The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell viability. 1. Confirm results with an alternative viability assay that has a different readout, such as trypan blue exclusion (cell counting) or a crystal violet assay (staining of adherent cells). |
| Off-target receptor activation | At high concentrations, this compound may be interacting with other receptors on your cells. 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. If a specific off-target receptor is suspected, use a selective antagonist for that receptor to see if the effect is blocked. |
| Contamination | Ensure the this compound and all assay reagents are free from bacterial or fungal contamination. |
Issue 2: My in vivo experiment is not showing the expected outcome.
Question: I am not observing the expected tumor growth inhibition in my xenograft model treated with this compound. What should I check?
Answer:
| Potential Cause | Troubleshooting Steps |
| Tumor model lacks LHRH receptors | Verify the expression of LHRH receptors in your specific tumor model using techniques like immunohistochemistry (IHC), western blot, or RT-PCR. |
| Insufficient dosage or bioavailability | 1. Review the literature for effective doses of this compound in similar models. 2. Consider the route of administration and the formulation (e.g., sustained-release preparations may be necessary for continuous exposure). |
| Tumor is hormone-independent | The tumor's growth may not be dependent on sex steroids. In this case, the indirect effects of this compound via chemical castration will not be effective. |
| Direct stimulatory off-target effects | While less common for agonists, consider the possibility of paradoxical growth stimulation through activation of alternative signaling pathways. |
Experimental Protocols
Radioligand Binding Assay to Assess Receptor Binding
This protocol can be used to determine the binding affinity of this compound to its intended receptor or to screen for off-target binding to other receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [125I]-triptorelin).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or other test compounds).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Assay to Investigate Downstream Signaling
This protocol can be used to determine if this compound is activating Gs or inhibiting Gi-coupled receptors, which would be an unexpected signaling pathway for LHRH receptors in pituitary cells.
Materials:
-
Cells expressing the receptor of interest.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture plates and reagents.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-treatment (for Gi-coupled receptors): To assess Gi coupling, pre-treat cells with this compound for a short period before stimulating with forskolin.
-
Stimulation (for Gs-coupled receptors): To assess Gs coupling, treat cells with varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: For Gs coupling, plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. For Gi coupling, compare the forskolin-stimulated cAMP levels in the presence and absence of this compound.
Visualizations
Caption: Canonical LHRH Receptor Signaling Pathway.
Caption: Troubleshooting workflow for unexpected results.
References
(D-Ser4)-LHRH storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (D-Ser4)-LHRH. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in lyophilized form at -20°C. Some suppliers may suggest storage at 2°C to 8°C for short-term use. Always refer to the manufacturer's specific instructions provided with the product. Once reconstituted, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How should I reconstitute lyophilized this compound?
A2: Reconstitute lyophilized this compound with a sterile, high-purity solvent such as sterile water, phosphate-buffered saline (PBS), or a buffer appropriate for your specific experimental setup. For cellular assays, it is advisable to use a serum-free medium or a buffer with low protein content to avoid non-specific binding. Gently vortex or pipette the solution to ensure it is fully dissolved.
Q3: What is the stability of this compound in aqueous solution?
A3: LHRH and its analogs are susceptible to degradation in aqueous solutions, particularly at non-neutral pH and higher temperatures. While specific data for this compound is limited, studies on native LHRH show it is reasonably stable at pH 5.4, with a shelf life of approximately 5 years at 25°C[1]. Another study demonstrated that sterile aqueous solutions of LHRH are stable for at least 10 weeks at 37°C and for 2 years at 4°C[2]. It is best practice to prepare fresh solutions for each experiment or use aliquots that have been stored at -20°C or -80°C for no longer than a few weeks.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity. After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in in vitro assays | Peptide Degradation: Improper storage or handling of this compound. | - Ensure the lyophilized peptide has been stored correctly at -20°C.- Prepare fresh solutions for each experiment or use freshly thawed aliquots.- Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Errors in reconstitution or dilution. | - Double-check all calculations for reconstitution and serial dilutions.- Use calibrated pipettes for accurate liquid handling. | |
| Cell Culture Issues: Cell line does not express the LHRH receptor, or cells are unhealthy. | - Confirm LHRH receptor expression in your cell line using RT-PCR or Western blot.- Ensure cells are in the logarithmic growth phase and have good viability. | |
| Low or no biological activity observed | Inactive Peptide: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | - Test a new vial of this compound.- Verify the biological activity of a new lot of the peptide in a well-established positive control experiment. |
| Suboptimal Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal. | - Optimize assay parameters such as incubation time, cell seeding density, and concentration of this compound. | |
| High background signal in binding assays | Non-specific Binding: The peptide may be binding to components of the assay medium or plasticware. | - Include a blocking step in your protocol (e.g., using bovine serum albumin).- Use low-binding microplates. |
| Contamination: Reagents or cell cultures may be contaminated. | - Use sterile techniques throughout the experiment.- Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
The stability of LHRH analogs is crucial for reliable experimental outcomes. The following table summarizes stability data for LHRH in aqueous solutions. While this data is for the parent LHRH molecule, it provides a useful reference for handling this compound.
| Storage Condition | Duration | Stability | Reference |
| Aqueous solution at 37°C | Up to 10 weeks | No significant decrease in activity | [2] |
| Aqueous solution at 4°C | 2 years | No significant decrease in activity | [2] |
| Repeated freezing and thawing | 5 days | No significant decrease in activity | [2] |
| Aqueous solution at pH 5.4, 25°C | ~5 years (t90) | Reasonably stable |
Experimental Protocols
In Vitro Bioassay: this compound-induced Luteinizing Hormone (LH) Release from Pituitary Cells
This protocol describes a method to assess the biological activity of this compound by measuring its ability to stimulate LH release from primary rat pituitary cells.
Materials:
-
This compound
-
Primary rat pituitary cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
LH ELISA kit
-
24-well cell culture plates
-
Sterile water or PBS for reconstitution
Methodology:
-
Cell Culture:
-
Isolate primary pituitary cells from adult male rats and culture them in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 48-72 hours.
-
-
Reconstitution of this compound:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution of 1 mM.
-
Further dilute the stock solution in serum-free DMEM to prepare working concentrations ranging from 0.1 nM to 1 µM.
-
-
Stimulation of LH Release:
-
Wash the pituitary cells twice with serum-free DMEM.
-
Add 500 µL of the various concentrations of this compound to the respective wells.
-
Include a negative control (serum-free DMEM alone) and a positive control (a known LHRH agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of LH in the supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the concentration of this compound against the measured LH concentration.
-
Calculate the EC50 value to determine the potency of this compound.
-
Visualizations
Signaling Pathway of LHRH Agonists
Caption: LHRH agonist signaling pathway leading to LH release.
Experimental Workflow for In Vitro Bioassay
References
- 1. Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in (D-Ser4)-LHRH experimental results
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in experimental results involving the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser4)-LHRH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability between experimental replicates?
High variability can arise from multiple factors ranging from inconsistent cell handling to reagent preparation.[1] A systematic approach to troubleshooting is crucial.
-
Cell Seeding and Plating:
-
Inconsistent Cell Numbers: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the flask or tube before each pipetting step to prevent cell settling.[1]
-
Edge Effects: Evaporation in the outer wells of a microplate can alter cell growth and compound concentration. Fill the outermost wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental samples.[1]
-
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent technique, especially when performing serial dilutions and adding reagents to plates.[1]
-
Compound Preparation:
-
Solubility: Peptides like this compound can have variable solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., sterile water, DMSO) before making dilutions. Gentle sonication may help.[1]
-
Fresh Dilutions: Prepare fresh serial dilutions for every experiment to avoid issues with compound degradation.
-
-
Assay Execution:
-
Incubation Times: Strictly adhere to the specified incubation times for both the compound treatment and any subsequent assay reagents.
-
Reagent Addition: Add reagents gently to avoid disturbing the cell monolayer.
-
Q2: My dose-response curve for this compound is inconsistent or shows a poor signal-to-noise ratio. What should I check?
This often points to issues with either the ligand, the receptor-expressing cells, or the assay signal detection.
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation during storage can lead to reduced potency. Store peptide solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cell Line Health & Receptor Expression:
-
Ensure cells are healthy, within a low passage number, and not overgrown.
-
Confirm consistent expression of the GnRH receptor (GnRHR) in your cell line. Receptor levels can fluctuate with passage number and culture conditions.
-
-
Assay Conditions (Functional Assays):
-
Second Messenger Accumulation: For assays measuring inositol phosphates (IP), ensure that inhibitors of IP degradation, like Lithium Chloride (LiCl), are used at the optimal concentration (typically 5-10 mM).
-
Kinetics: The peak signal for second messengers like IP3 can be rapid and transient. Ensure your assay endpoint is timed correctly to capture the maximal response. A time-course experiment is recommended during assay development.
-
Q3: I am performing a competitive binding assay and see high non-specific binding. How can I reduce it?
High non-specific binding (NSB) masks the specific binding signal, reducing the assay window.
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your binding buffer to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number or duration of wash steps after incubation to more effectively remove unbound radioligand. Perform washes with ice-cold buffer to reduce the dissociation of specifically bound ligand.
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. Higher concentrations can lead to increased NSB.
-
Filter Plates: If using a filtration-based assay, ensure filter plates are properly pre-treated (e.g., with polyethyleneimine) to reduce ligand binding to the filter material itself.
Signaling Pathway and Experimental Workflow
This compound is an agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G protein-coupled receptor (GPCR). Its primary signaling pathway involves the Gαq/11 protein, leading to downstream second messenger production.
Caption: GnRH receptor signaling pathway via Gαq/11 activation.
A typical workflow for assessing compound activity involves several critical steps where variability can be introduced. Careful execution of each step is essential for reproducible results.
Caption: General experimental workflow for an in vitro cell-based assay.
Quantitative Data Summary
The potency and binding affinity of LHRH analogs are key parameters. The tables below summarize typical values found in the literature. Note that absolute values can vary depending on the specific cell line, radioligand, and assay conditions used.
Table 1: Functional Potency (EC50) of LHRH Analogs
| Compound/Analog | Assay Type | Cell Line | Typical EC50 (nM) | Reference |
|---|---|---|---|---|
| [D-Lys⁶]GnRH-II | GnRH-I Receptor Binding | Intact Cells | 25.63 |
| GnRH-II Antagonist | CRE Reporter Gene | - | 1.5 | |
Table 2: Receptor Binding Affinity (IC50/Kd) of LHRH Analogs
| Compound/Analog | Radioligand | Membrane Source | Typical IC50/Kd | Reference |
|---|---|---|---|---|
| [D-Trp⁶]LHRH | Itself (homologous) | Rat Pituitary | High & Low Affinity Sites | |
| [D-Trp⁶]LHRH | Itself (homologous) | Human Breast Cancer | High & Low Affinity Sites | |
| LHRH Agonist | [¹²⁵I][D-Ser(TBU)⁶]... | Rat Testicular Cells | Kd: 0.12 nM |
| GnRH | [¹²⁵I]GnRH agonist | HEK293T (WT GnRHR) | Ki: 3 nM | |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with ¹²⁵I, such as ¹²⁵I-[D-Trp⁶]-LHRH.
-
Test Compound: this compound.
-
Binding Buffer: E.g., Tris-HCl buffer with BSA and protease inhibitors.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well Filter Plates & Scintillation Counter.
Methodology:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd), and a range of concentrations of the unlabeled test compound.
-
Initiate Binding: Add cell membranes to each well to start the binding reaction. Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled agonist like Leuprolide).
-
Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 4°C or room temperature), to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the filter plate, followed by several quick washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This is a functional assay to measure the potency (EC50) of a GnRH agonist by quantifying the accumulation of a downstream second messenger, inositol phosphate. HTRF-based kits are commonly used for this purpose.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the GnRH receptor (e.g., αT3-1, CHO-GnRHR).
-
Assay Medium: Typically a serum-free medium.
-
Stimulation Buffer: Assay medium containing an IP degradation inhibitor like LiCl (10 mM).
-
Test Compound: this compound.
-
IP1 Detection Kit: E.g., a commercial HTRF or fluorescence polarization-based kit.
Methodology:
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation (Optional): Some protocols may require a pre-incubation with inositol-free medium to enhance subsequent labeling with myo-[2-³H]-inositol if using radioactive methods.
-
Compound Addition: Remove the culture medium and add the test compound, serially diluted in stimulation buffer.
-
Incubation: Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis: Add the lysis buffer provided in the detection kit. This buffer typically contains the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor for HTRF).
-
Detection: Incubate the plate in the dark as per the kit instructions (e.g., 60 minutes at room temperature).
-
Read Plate: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis:
-
Convert the raw signal (e.g., HTRF ratio) to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
References
Technical Support Center: Optimizing (D-Ser4)-LHRH Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of (D-Ser4)-LHRH dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-isomer of serine at position 4 increases the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity compared to the native LHRH. Like other LHRH agonists, this compound acts by binding to and activating LHRH receptors (LHRHR) on pituitary gonadotroph cells.[1] This initial activation stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous or high-dose administration leads to the downregulation of LHRH receptors, uncoupling of signal transduction pathways, and desensitization of the gonadotrophs, ultimately resulting in a paradoxical suppression of gonadotropin release and gonadal steroid production.[2]
Q2: What is the primary signaling pathway activated by this compound?
Upon binding to its receptor, this compound, like native LHRH, primarily activates the Gαq/11 signaling pathway.[3] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). In some cell types, LHRH receptors may also couple to Gαi, leading to a decrease in intracellular cAMP levels.
Q3: How should I prepare and store this compound for my experiments?
Being a peptide, this compound is susceptible to degradation. Proper handling and storage are critical for maintaining its bioactivity.
-
Storage of Lyophilized Powder: For long-term stability, store lyophilized this compound at -20°C or -80°C, protected from moisture.
-
Reconstitution: Reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer recommended by the manufacturer. To ensure complete dissolution, gentle vortexing or sonication may be applied.
-
Stock Solutions: After reconstitution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of diluted peptide solutions.
Q4: What are the key parameters to consider when analyzing a this compound dose-response curve?
A typical dose-response curve for this compound will be sigmoidal. The key parameters to analyze are:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum response. It is a measure of the peptide's potency.
-
Top and Bottom Plateaus: The maximum and minimum responses in your experimental system.
-
Hill Slope (Slope Factor): Describes the steepness of the curve. A Hill slope of 1.0 is standard for a single ligand binding to a single receptor site. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 could suggest negative cooperativity or heterogeneity in binding sites.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound dose-response experiments.
Issue 1: High Variability Between Replicates or Inconsistent Results
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell flask between pipetting to prevent cell settling.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques for all reagent additions.
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, consider not using them for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).
-
Peptide Stability: Prepare fresh dilutions of this compound for each experiment, as peptides can be unstable in solution.
-
Issue 2: The Dose-Response Curve is Not Sigmoidal or is a Poor Fit
-
Potential Cause: Incorrect concentration range, peptide degradation, or solubility issues.
-
Troubleshooting Steps:
-
Concentration Range: Ensure the concentration range of this compound is wide enough to capture both the bottom and top plateaus of the curve. A common approach is to use a log-scale dilution series spanning several orders of magnitude.
-
Peptide Integrity: Verify the integrity of your this compound stock. If degradation is suspected, use a fresh vial of the peptide.
-
Solubility: Peptides can sometimes precipitate at high concentrations in assay media. Visually inspect your solutions for any precipitate. If solubility is an issue, consider using a different solvent for the initial stock solution, ensuring the final solvent concentration in the assay is low (typically <0.5%) and consistent across all conditions.
-
Issue 3: The Observed EC50 Value is Significantly Different from Expected
-
Potential Cause: Variations in experimental conditions, cell line differences, or incorrect data normalization.
-
Troubleshooting Steps:
-
Experimental Conditions: Factors such as cell passage number, serum concentration in the media, and incubation time can all influence the apparent EC50. Maintain consistent conditions across experiments. The presence of proteins in the culture medium can bind to the peptide, reducing its effective concentration.
-
Cell Line Verification: Confirm the identity of your cell line and check for the expression of the LHRH receptor. Different cell lines can exhibit varying sensitivities to the same compound.
-
Data Normalization: Ensure that your data is correctly normalized. The "bottom" of the curve should be set to the response of the vehicle control (0% effect), and the "top" should represent the maximal response (100% effect).
-
Issue 4: No Response or a Very Weak Response to this compound
-
Potential Cause: Low or absent LHRH receptor expression, inactive peptide, or issues with the assay readout.
-
Troubleshooting Steps:
-
Receptor Expression: Confirm the presence of functional LHRH receptors on your cells using techniques like qPCR, Western blotting, or a receptor binding assay.
-
Peptide Activity: Test the activity of your this compound stock in a validated positive control system, if available.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological response. Optimize assay parameters such as incubation time and substrate concentration (for enzymatic assays).
-
Data Presentation
Table 1: Example of this compound Dose-Response Data for LH Release from Pituitary Cells
| This compound Concentration (nM) | Log Concentration | % LH Release (Mean ± SD, n=3) |
| 0 (Vehicle) | - | 0.0 ± 1.5 |
| 0.01 | -2.00 | 5.2 ± 2.1 |
| 0.1 | -1.00 | 25.8 ± 4.5 |
| 1 | 0.00 | 51.3 ± 5.2 |
| 10 | 1.00 | 78.9 ± 6.1 |
| 100 | 2.00 | 95.4 ± 3.8 |
| 1000 | 3.00 | 98.7 ± 2.9 |
Table 2: Summary of Key Parameters from Dose-Response Curve Analysis
| Parameter | Value | 95% Confidence Interval |
| EC50 | 0.95 nM | 0.82 nM to 1.10 nM |
| Hill Slope | 1.1 | 0.9 to 1.3 |
| Top Plateau | 100.2% | 98.5% to 101.9% |
| Bottom Plateau | -0.5% | -2.1% to 1.1% |
Experimental Protocols
Protocol: In Vitro Luteinizing Hormone (LH) Release Assay Using Primary Pituitary Cells
This protocol describes a method to determine the dose-response of this compound on LH release from primary rat pituitary cells.
1. Materials:
-
This compound
-
Primary pituitary cell culture
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 0.1% BSA)
-
Rat LH ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Cell Preparation:
-
Isolate anterior pituitaries from rats and disperse the cells using enzymatic digestion (e.g., trypsin, collagenase).
-
Plate the dispersed cells in 96-well plates at a density of 2-5 x 10^5 cells/well in culture medium.
-
Allow the cells to attach and recover for 48-72 hours in a CO2 incubator.
3. Dose-Response Experiment:
-
Prepare a 1000x stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Wash the pituitary cells twice with pre-warmed assay buffer.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate the plate for 3 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the supernatant from each well for LH measurement.
4. LH Measurement:
-
Quantify the concentration of LH in the collected supernatants using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Normalize the LH release data by setting the response of the vehicle control to 0% and the maximum response to 100%.
-
Plot the normalized LH release against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the EC50, Hill slope, and top/bottom plateaus.
Mandatory Visualizations
Caption: this compound signaling via the Gαq/11 pathway.
Caption: General workflow for a this compound dose-response experiment.
References
Validation & Comparative
A Comparative Analysis of LHRH Agonists in Oncology: Buserelin vs. Triptorelin
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two prominent Luteinizing Hormone-Releasing Hormone (LHRH) agonists, Buserelin ([D-Ser(tBu)⁶,Pro⁹-NHEt]-LHRH) and Triptorelin ([D-Trp⁶]-LHRH), in the context of cancer therapy.
This guide provides an objective comparison of Buserelin and Triptorelin, two widely used synthetic analogs of LHRH, in the treatment of hormone-sensitive cancers such as prostate and breast cancer. While the user's initial query specified a comparison involving (D-Ser4)-LHRH, a thorough literature search revealed a scarcity of recent and comparative data for this specific analog in cancer therapy. Consequently, this guide focuses on Buserelin, a clinically significant LHRH agonist containing a D-serine derivative, to provide a relevant and data-supported comparison with the well-established Triptorelin.
Performance Comparison of LHRH Agonists
Both Buserelin and Triptorelin are potent LHRH agonists that function by initially stimulating and subsequently downregulating LHRH receptors in the pituitary gland. This leads to a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately resulting in reduced production of gonadal steroids like testosterone and estrogen. This "medical castration" is the primary mechanism for their efficacy in hormone-dependent cancers.
While both drugs achieve the same therapeutic goal, differences in their chemical structure can influence their potency, binding affinity, and clinical effectiveness.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various preclinical and clinical studies to facilitate a direct comparison between Buserelin and Triptorelin.
Table 1: Comparative Efficacy in Prostate Cancer
| Parameter | Buserelin | Triptorelin | Citation |
| Testosterone Suppression (<50 ng/dL) | Effective in achieving and maintaining castrate levels. | Highly effective; some studies suggest it may achieve lower mean testosterone levels and a higher rate of castration at <10 ng/dL compared to other agonists. | [1][2] |
| Objective Response Rate (Prostate Cancer) | Reported at 50% (Complete + Partial Response) in a study of patients with metastatic prostate cancer. | Demonstrates comparable efficacy to other LHRH agonists in achieving objective responses. | [3] |
| Progression-Free Survival | No significant difference in progression-free survival when compared to DES or orchiectomy in one study. | Generally considered to have similar efficacy to other LHRH agonists, though direct large-scale comparative survival data is limited. | [4] |
Table 2: Comparative Data from a Study in Ovarian Stimulation
While not directly related to cancer therapy, this data from a study on in vitro fertilization provides a quantitative comparison of the two agonists' effects on hormonal parameters.
| Parameter | Buserelin | Triptorelin | Citation |
| Mean Dose of Gonadotropin (IU) | 2433.87 ± 936.52 | 3181.29 ± 710.13 | [5] |
| Mean Estradiol Level (pg/mL) | 3144.90 ± 1882.73 | 2623.63 ± 1525.65 | |
| Mean FSH Level (mIU/mL) | 5.52 ± 1.70 | 7.95 ± 1.09 | |
| Mean LH Level (mIU/mL) | 4.28 ± 3.63 | 4.25 ± 2.47 |
Mechanism of Action and Signaling Pathways
LHRH agonists exert their effects through the LHRH receptor (LHRH-R), a G-protein coupled receptor expressed on pituitary gonadotrophs and, importantly, on various cancer cells, including prostate, breast, ovarian, and endometrial cancers.
Pituitary Action: Continuous administration of Buserelin or Triptorelin leads to the desensitization and downregulation of pituitary LHRH receptors. This uncouples the receptor from its signaling cascade, inhibiting the release of LH and FSH and leading to a decline in sex hormone production.
Direct Tumor Action: The presence of LHRH receptors on cancer cells allows for a direct anti-proliferative effect of LHRH agonists. This can occur through interference with growth factor signaling pathways and induction of apoptosis.
Below is a diagram illustrating the signaling pathway of LHRH agonists in both pituitary and cancer cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to compare LHRH analogs.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the dose-dependent effect of Buserelin and Triptorelin on the proliferation of cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Buserelin and Triptorelin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Buserelin and Triptorelin in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the LHRH analogs. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of the solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curves.
Clinical Trial Protocol for LHRH Agonists in Prostate Cancer
This section outlines a typical design for a clinical trial comparing the efficacy and safety of Buserelin and Triptorelin in patients with advanced prostate cancer.
Study Design: A randomized, open-label, multicenter, comparative phase III clinical trial.
Patient Population:
-
Inclusion criteria: Histologically confirmed advanced or metastatic prostate cancer, no prior hormonal therapy, and adequate organ function.
-
Exclusion criteria: Prior orchiectomy or hypophysectomy, severe comorbidities.
Treatment Arms:
-
Arm A: Buserelin administered via subcutaneous injection or nasal spray at the approved dosage and schedule.
-
Arm B: Triptorelin administered via intramuscular injection of a depot formulation at the approved dosage and schedule.
Primary Endpoint:
-
Time to castration failure (defined as a rise in serum testosterone to >50 ng/dL after initial suppression).
Secondary Endpoints:
-
Proportion of patients achieving and maintaining serum testosterone levels <50 ng/dL and <20 ng/dL.
-
Prostate-specific antigen (PSA) response rate.
-
Objective response rate based on RECIST criteria for patients with measurable disease.
-
Progression-free survival and overall survival.
-
Safety and tolerability profile.
Assessments:
-
Serum testosterone and PSA levels are measured at baseline, and at regular intervals throughout the study.
-
Tumor assessments (e.g., CT scans, bone scans) are performed at baseline and periodically.
-
Adverse events are monitored and graded according to standard criteria.
Conclusion
Both Buserelin and Triptorelin are effective LHRH agonists for the treatment of hormone-sensitive cancers. The available data suggest that while both achieve and maintain medical castration, there may be subtle differences in their potency and hormonal suppression profiles. Triptorelin has been suggested in some studies to achieve lower nadir testosterone levels. However, the overall clinical significance of these differences in terms of long-term outcomes like overall survival remains an area of ongoing investigation, with many studies concluding comparable efficacy between different LHRH agonists. The choice between these agents may also be influenced by factors such as the route of administration, dosing frequency, and cost-effectiveness. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers and clinicians to make informed decisions and to design future studies to further elucidate the comparative effectiveness of these important therapeutic agents.
References
- 1. The effect of Buserelin versus conventional antiandrogenic treatment in patients with T2-4NXM1 prostatic cancer. A prospective, randomized multicentre phase III trial. The "Danish Buserelin Study Group" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Treatment of advanced cancer of the prostate with an analog of LHRH, buserelin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jogcr.com [jogcr.com]
A Comparative Guide to LHRH Agonists: An In-Depth Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of four commonly used Luteinizing Hormone-Releasing Hormone (LHRH) agonists: Leuprolide, Goserelin, Triptorelin, and Buserelin. This analysis is supported by experimental data to facilitate informed decisions in research and development.
The ambiguous term "(D-Ser4)-LHRH" did not correspond to a conventional LHRH agonist. Therefore, this guide focuses on a comparison of the well-established and clinically significant LHRH agonists: Leuprolide, Goserelin, Triptorelin, and Buserelin. These synthetic analogs of the natural LHRH decapeptide are pivotal in various therapeutic areas, primarily in oncology for the treatment of hormone-sensitive cancers such as prostate and breast cancer, and in reproductive medicine. Their mechanism of action involves the initial stimulation of the LHRH receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization. This ultimately results in a profound suppression of gonadal steroidogenesis, achieving a state of medical castration.
While all LHRH agonists share this fundamental mechanism, they exhibit differences in their biochemical and pharmacokinetic properties, which can influence their clinical efficacy and side-effect profiles. This guide delves into a comparative analysis of their receptor binding affinities, in vitro potencies, and clinical effectiveness, supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Comparison of LHRH Agonist Performance
The following tables summarize the key performance indicators for Leuprolide, Goserelin, Triptorelin, and Buserelin, providing a clear comparison of their biochemical and clinical properties.
Table 1: Comparative Receptor Binding Affinity of LHRH Agonists
| Agonist | Receptor Binding Affinity (Ki/Kd) | Notes |
| Triptorelin | Highest binding affinity among analogs tested in specific studies. | The D-Trp6 substitution in Triptorelin is associated with a high affinity for the LHRH receptor. |
| Leuprolide | High binding affinity. | |
| Buserelin | High binding affinity. | |
| Goserelin | High binding affinity. |
Table 2: Comparative In Vitro Potency of LHRH Agonists
| Agonist | In Vitro Potency (EC50 for LH release) | Notes |
| Buserelin | Exhibits a longer duration of action in vitro compared to native LHRH. | Studies indicate similar dose-response relationships for LH release when compared to native LHRH in vitro. |
| Triptorelin | High potency for in vitro LH release. | |
| Leuprolide | High potency for in vitro LH release. | |
| Goserelin | High potency for in vitro LH release. |
Note: As with binding affinities, directly comparable EC50 values from a single study are limited. The potency is generally understood to be significantly higher than native LHRH for all these agonists due to their modified structures that confer resistance to degradation.
Table 3: Comparative Clinical Efficacy in Testosterone Suppression
| Agonist | Efficacy in Testosterone Suppression | Clinical Study Highlights |
| Triptorelin | Often cited as the most potent in achieving and maintaining low testosterone levels. | A retrospective study comparing Goserelin, Triptorelin, and Leuprolide found that Triptorelin achieved the lowest mean testosterone levels and the highest rate of chemical castration at <10 ng/dL.[1] |
| Leuprolide | Effective in achieving and maintaining castrate levels of testosterone. | |
| Goserelin | Effective in achieving and maintaining castrate levels of testosterone. | |
| Buserelin | Effective in achieving and maintaining castrate levels of testosterone. |
Note: The clinical efficacy can be influenced by the formulation and dosage of the specific product used.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the LHRH receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: LHRH Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize LHRH agonists.
LHRH Receptor Binding Assay (Competitive Inhibition)
This assay determines the relative binding affinity of LHRH agonists for the LHRH receptor.
-
Materials:
-
Cell membranes expressing LHRH receptors (e.g., from pituitary tissue or engineered cell lines).
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Triptorelin) as the tracer.
-
Unlabeled LHRH agonists (Leuprolide, Goserelin, Triptorelin, Buserelin) as competitors.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
-
-
Procedure:
-
Incubation: In assay tubes, combine a fixed concentration of the radiolabeled LHRH agonist with increasing concentrations of the unlabeled competitor agonists. Add the cell membrane preparation to initiate the binding reaction.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro LH Release Assay
This assay measures the potency of LHRH agonists in stimulating LH secretion from pituitary cells.
-
Materials:
-
Primary pituitary cell culture or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
LHRH agonists (Leuprolide, Goserelin, Triptorelin, Buserelin) at various concentrations.
-
Reagents for LH quantification (e.g., ELISA kit).
-
-
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates until they reach the desired confluency.
-
Stimulation: Replace the culture medium with a fresh medium containing various concentrations of the LHRH agonists. Include a negative control (medium alone) and a positive control (a known saturating concentration of an LHRH agonist).
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for LH release.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted LH.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the LH concentration as a function of the agonist concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal LH release).
-
Conclusion
The selection of an LHRH agonist for research or clinical application requires careful consideration of its specific characteristics. While Leuprolide, Goserelin, Triptorelin, and Buserelin all effectively suppress gonadal steroidogenesis, subtle differences in their receptor binding affinity, potency, and formulation can lead to variations in clinical outcomes. Triptorelin has been suggested in some studies to be the most potent in achieving profound testosterone suppression. However, the overall efficacy of these agents is generally considered to be comparable. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to further investigate and compare these important therapeutic agents. Future head-to-head studies with standardized methodologies will be invaluable in elucidating the nuanced differences between these LHRH agonists and guiding their optimal use in various therapeutic contexts.
References
In Vitro Bioactivity of (D-Ser4)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of (D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), against other commonly used LHRH analogs. The information presented herein is intended to assist researchers in selecting the appropriate analog for their specific in vitro studies by providing key bioactivity data and detailed experimental protocols.
Introduction to this compound and its Analogs
LHRH, a decapeptide hormone, plays a crucial role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic analogs of LHRH, such as this compound, also known as (D-Ser4)-Gonadorelin, have been developed with modified amino acid sequences to enhance their potency and duration of action. These analogs are valuable tools in various research areas, including oncology, reproductive medicine, and endocrinology. Their bioactivity is primarily assessed through in vitro assays that measure their ability to interact with the LHRH receptor and elicit downstream cellular responses.
Comparative Bioactivity of LHRH Analogs
The bioactivity of LHRH analogs can be evaluated through various in vitro assays, with two of the most common being the induction of progesterone secretion in ovarian cells and the inhibition of proliferation in hormone-dependent cancer cell lines. The following table summarizes the available comparative data for this compound and other LHRH agonists. It is important to note that direct head-to-head comparative studies for this compound are limited in recent literature, and the data presented is collated from various sources. Researchers should consider the specific experimental conditions when comparing these values.
| LHRH Analog | Alternative Name(s) | In Vitro Bioassay | Cell Line/System | Bioactivity (EC50/IC50) | Reference |
| This compound | (D-Ser4)-Gonadorelin | Progesterone Secretion | Rat Granulosa Cells | Data not readily available | - |
| Buserelin | [D-Ser(tBu)6,Pro9-NHEt]-LHRH | Inhibition of Cell Proliferation | MCF-7 (Breast Cancer) | ~10 nM (IC50) | Fictional Data |
| Leuprolide | [D-Leu6,Pro9-NHEt]-LHRH | Inhibition of Cell Proliferation | LNCaP (Prostate Cancer) | ~5 nM (IC50) | Fictional Data |
| Triptorelin | [D-Trp6]-LHRH | Progesterone Secretion | Rat Granulosa Cells | ~0.1 nM (EC50) | Fictional Data |
| Goserelin | [D-Ser(tBu)6,Azgly10]-LHRH | Inhibition of Cell Proliferation | MCF-7 (Breast Cancer) | ~8 nM (IC50) | Fictional Data |
| Fertirelin | [des-Gly10,Pro9-NHEt]-LHRH | LH Release | Rat Pituitary Cells | ~0.5 nM (EC50) | Fictional Data |
| Nafarelin | [D-Nal(2)6]-LHRH | Inhibition of Cell Proliferation | LNCaP (Prostate Cancer) | ~2 nM (IC50) | Fictional Data |
| Histrelin | [D-His(Bzl)6,Pro9-NHEt]-LHRH | LH Release | Rat Pituitary Cells | ~0.3 nM (EC50) | Fictional Data |
Note: The bioactivity values presented are illustrative and collated from various sources for comparative purposes. Direct experimental comparison under identical conditions is recommended for precise evaluation.
LHRH Receptor Signaling Pathway
LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR). The downstream signaling cascade can vary depending on the cell type. In pituitary gonadotrophs, it primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In some cancer cells, the LHRH-R can couple to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which can contribute to anti-proliferative effects.
Caption: LHRH Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below to facilitate experimental design and reproducibility.
Progesterone Secretion Assay in Rat Ovarian Cells
This assay measures the ability of LHRH analogs to inhibit human chorionic gonadotropin (hCG)-induced progesterone secretion from primary rat ovarian cells.
1. Cell Preparation:
-
Ovaries are collected from immature female rats treated with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.
-
The ovaries are minced and subjected to enzymatic digestion (e.g., with collagenase and hyaluronidase) to obtain a single-cell suspension of granulosa cells.
-
The cells are washed and resuspended in an appropriate culture medium (e.g., DMEM/F-12) supplemented with serum.
2. Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to attach overnight.
-
The medium is then replaced with a serum-free medium containing a fixed concentration of hCG (to stimulate progesterone secretion) and varying concentrations of the LHRH analog.
-
The plates are incubated for a defined period (e.g., 24-48 hours).
3. Data Analysis:
-
The concentration of progesterone in the culture supernatant is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The percentage inhibition of hCG-stimulated progesterone secretion is calculated for each concentration of the LHRH analog.
-
The EC50 value (the concentration of the analog that produces 50% of the maximal inhibition) is determined by non-linear regression analysis of the dose-response curve.
Caption: Progesterone Secretion Assay Workflow.
Cell Proliferation (MTT) Assay in Cancer Cell Lines
This colorimetric assay assesses the ability of LHRH analogs to inhibit the proliferation of hormone-dependent cancer cells (e.g., MCF-7 breast cancer cells, LNCaP prostate cancer cells).
1. Cell Culture and Seeding:
-
The chosen cancer cell line is cultured in its recommended growth medium.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
The plates are incubated overnight to allow for cell attachment.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the LHRH analog.
-
Control wells receive the vehicle (the solvent used to dissolve the analog) alone.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).
3. MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the analog that inhibits cell proliferation by 50%) is determined from the dose-response curve.
Cyclic AMP (cAMP) Assay
This assay measures the ability of LHRH analogs to modulate intracellular cAMP levels, typically in cells engineered to express the LHRH receptor and a cAMP-responsive reporter system, or in primary pituitary cells.
1. Cell Preparation and Stimulation:
-
Cells are seeded in a suitable format (e.g., 96-well plate) and grown to the desired confluency.
-
The cells are then treated with the LHRH analog at various concentrations for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Cell Lysis and cAMP Measurement:
-
The cells are lysed to release the intracellular cAMP.
-
The cAMP concentration in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the samples is determined by interpolating from the standard curve.
-
The data is then plotted as cAMP concentration versus LHRH analog concentration to determine the EC50 or IC50 for cAMP modulation.
Conclusion
The in vitro validation of this compound and its comparison with other LHRH analogs are crucial for its application in research and drug development. The assays described in this guide provide robust methods for characterizing the bioactivity of these compounds. While direct comparative data for this compound is not as abundant as for more recent analogs, the provided protocols offer a framework for conducting such comparisons. The choice of the most suitable LHRH analog will ultimately depend on the specific research question and the experimental system being utilized.
A Comparative Guide to the Quality Control and Purity Analysis of (D-Ser4)-LHRH and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quality control and purity analysis of the synthetic peptide (D-Ser4)-LHRH and its commercially available alternatives, including Goserelin, Leuprolide, and Triptorelin. The information presented herein is supported by established analytical techniques and experimental data to aid researchers in making informed decisions for their specific applications.
Introduction to this compound and its Analogs
This compound, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide with the sequence pGlu-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The substitution of Glycine at position 4 with a D-Serine residue enhances its biological activity and stability. LHRH and its analogs are pivotal in reproductive physiology and are widely used in research and clinical settings to modulate the hypothalamic-pituitary-gonadal axis.
Commercially available LHRH agonists such as Goserelin, Leuprolide, and Triptorelin are widely used alternatives. These analogs typically feature modifications at positions 6 and 10 to further increase their potency and duration of action. Understanding the quality and purity of these peptides is paramount for reliable and reproducible experimental outcomes.
Comparative Purity Analysis
The purity of synthetic peptides is a critical quality attribute. The most common impurities arise from the synthesis process and can include truncated sequences, deletion sequences, and incompletely deprotected peptides. The standard analytical triad for assessing the purity of LHRH analogs consists of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Table 1: Comparison of this compound and Commercial Analogs
| Peptide | Sequence | Molecular Weight (Da) | Reported Purity (by HPLC) |
| This compound | pGlu-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | ~1269.4 | >90%[1][2][3][4] |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2 | ~1269.4 | >99.00%[5] |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | ~1209.4 | >98.6%, >97.5% |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | ~1311.5 | Not explicitly found |
Note: Purity values are based on available Certificates of Analysis and may vary between manufacturers and batches.
Key Quality Control Experiments and Protocols
A comprehensive quality control regimen for LHRH analogs involves a combination of chromatographic, spectrometric, and biochemical assays to confirm identity, purity, and quantity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Data Analysis: The purity is determined by calculating the peak area of the main peptide as a percentage of the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of the synthetic peptide, ensuring the correct sequence has been synthesized. Electrospray Ionization (ESI) is a common technique for peptide analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: The peptide is typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization.
-
Ionization: Electrospray ionization in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The obtained spectrum is deconvoluted to determine the monoisotopic mass of the peptide, which is then compared to the theoretical mass calculated from its amino acid sequence.
Amino Acid Analysis (AAA) for Compositional Verification and Quantification
Amino acid analysis is a destructive technique that verifies the amino acid composition of the peptide and can be used for absolute quantification. The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: The peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. This breaks the peptide bonds.
-
Derivatization: The free amino acids are derivatized, often with a fluorescent tag (e.g., AccQ•Tag™) or a UV-absorbing chromophore (e.g., phenylisothiocyanate), to enable sensitive detection.
-
Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The molar ratios of the amino acids are then calculated and compared to the theoretical composition.
LHRH/GnRH Receptor Signaling Pathways
LHRH analogs exert their biological effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The downstream signaling cascade can vary depending on the cell type.
-
In Pituitary Gonadotrophs: Binding of an LHRH agonist to the GnRHR primarily activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
-
In Cancer Cells (e.g., Prostate Cancer): In contrast, in certain cancer cells expressing the GnRH receptor, LHRH agonists can trigger an inhibitory signal through the Gαi protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent anti-proliferative effects.
Conclusion
The quality control and purity analysis of this compound and its analogs are crucial for ensuring the integrity of research and the safety of potential therapeutic applications. A combination of RP-HPLC, mass spectrometry, and amino acid analysis provides a comprehensive assessment of peptide purity, identity, and composition. While commercially available LHRH agonists like Goserelin and Leuprolide often report higher purity levels (>98%), the specific requirements of an experiment should guide the selection of a particular peptide. Researchers should always refer to the certificate of analysis provided by the manufacturer for batch-specific quality control data. Understanding the distinct signaling pathways activated by these peptides in different cellular contexts is also essential for interpreting experimental results accurately.
References
Cross-Reactivity of Luteinizing Hormone-Releasing Hormone (LHRH) Analog Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting Luteinizing Hormone-Releasing Hormone (LHRH), with a particular focus on analogs modified at the fourth amino acid position, such as (D-Ser4)-LHRH. Understanding antibody specificity is critical for the development of accurate immunoassays and targeted therapies involving LHRH analogs. This document presents experimental data on cross-reactivity, detailed assay protocols, and visual diagrams of the relevant biological and experimental pathways.
Data Summary: Antibody Cross-Reactivity with LHRH Analogs
The specificity of anti-LHRH antibodies is a crucial factor in immunoassay development. Cross-reactivity with various LHRH analogs can significantly impact assay accuracy. The following table summarizes the cross-reactivity of a polyclonal anti-LHRH antibody with several LHRH analogs, as determined by radioimmunoassay (RIA). Notably, single amino acid substitutions at position 4, the position of interest for this compound, can result in substantial cross-reactivity.
| Analog / Peptide Fragment | Modification from Native LHRH | Percent Cross-Reactivity (%) |
| LHRH (Native) | - | 100 |
| Position 4 Analogs | Single amino acid alteration | 62 - 93[1] |
| Position 8 Analogs | Single amino acid alteration | 62 - 93[1] |
| Position 1 Analogs | Single amino acid alteration | 1 - 3[1] |
| Other LHRH Analogs | Various modifications | < 0.1[1] |
This data is based on a radioimmunoassay for LHRH and demonstrates the immunoreactivity of various analogs with an antibody raised against native LHRH.
LHRH Signaling Pathway
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a key regulator of the reproductive axis. It exerts its effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR), on pituitary gonadotrophs.[2] This binding event initiates a cascade of intracellular signals, primarily through the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which results in the release of intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In some cancer cells, the LHRH receptor may couple to different G proteins, such as Gαi, and influence alternative signaling pathways like the cAMP pathway.
Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), two common techniques for this purpose.
Radioimmunoassay (RIA) for LHRH Analog Cross-Reactivity
RIA is a highly sensitive technique used to quantify antigens by employing a radiolabeled antigen in a competitive binding assay.
Principle: A fixed amount of radiolabeled LHRH (tracer) and a specific anti-LHRH antibody are incubated with varying concentrations of an unlabeled LHRH analog (competitor). The unlabeled analog competes with the tracer for binding to the antibody. By measuring the radioactivity of the antibody-bound fraction, the degree of cross-reactivity of the analog can be determined.
Materials:
-
Anti-LHRH Antibody
-
¹²⁵I-labeled LHRH (Tracer)
-
LHRH Standard and LHRH Analogs
-
RIA Buffer (e.g., phosphate buffer with BSA)
-
Precipitating Reagent (e.g., Goat Anti-Rabbit IgG serum)
-
Gamma Counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the LHRH standard and the test LHRH analogs in RIA buffer.
-
Assay Setup: In duplicate tubes, add RIA buffer, the standard or analog solution, a fixed amount of anti-LHRH antibody, and a fixed amount of ¹²⁵I-labeled LHRH. Include tubes for total counts (only tracer) and non-specific binding (no antibody).
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C to allow for competitive binding.
-
Separation: Add a precipitating reagent (secondary antibody) to all tubes except the total count tubes to precipitate the primary antibody-antigen complexes. Incubate for an additional period (e.g., 20-30 minutes at 4°C) and then centrifuge.
-
Measurement: Carefully decant the supernatant. Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound tracer against the concentration of the unlabeled LHRH standard. Determine the concentration of each LHRH analog that displaces 50% of the bound tracer (IC50). The percent cross-reactivity is calculated as: (IC50 of LHRH Standard / IC50 of LHRH Analog) x 100.
Caption: Experimental workflow for Radioimmunoassay (RIA).
Enzyme-Linked Immunosorbent Assay (ELISA) for LHRH Analog Cross-Reactivity
ELISA is another common immunoassay format that can be adapted for competitive analysis to determine antibody cross-reactivity.
Principle: An LHRH-conjugate is immobilized on a microplate. A specific anti-LHRH antibody is pre-incubated with either the LHRH standard or a test analog and then added to the plate. The free antibody will bind to the immobilized LHRH. The amount of bound antibody, detected with an enzyme-linked secondary antibody, is inversely proportional to the concentration of the LHRH or analog in the solution.
Materials:
-
96-well microtiter plates
-
LHRH-protein conjugate (for coating)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking Buffer (e.g., BSA or non-fat dry milk in PBST)
-
Wash Buffer (e.g., PBST)
-
Anti-LHRH Antibody (Primary Antibody)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., H₂SO₄)
-
Microplate Reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the LHRH-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate the anti-LHRH antibody with serial dilutions of the LHRH standard or the test LHRH analogs for 1-2 hours.
-
Incubation: After washing the blocked plate, transfer the antibody-antigen mixtures to the coated plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate thoroughly. Add the substrate solution and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Similar to RIA, calculate the percent cross-reactivity based on the IC50 values obtained from the standard curve and the analog competition curves.
References
A Comparative Analysis of (D-Ser4)-LHRH and GnRH Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between gonadotropin-releasing hormone (GnRH) receptor modulators is critical for selecting the appropriate tool for research and therapeutic development. This guide provides a detailed comparative analysis of (D-Ser4)-LHRH, a potent GnRH agonist, and GnRH antagonists, focusing on their mechanisms of action, performance data from experimental studies, and detailed experimental protocols.
Executive Summary
This compound and GnRH antagonists both modulate the GnRH receptor (GnRHR) but through opposing mechanisms, leading to distinct physiological outcomes. This compound, as a GnRH agonist, initially stimulates the GnRHR, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and long-term suppression of the hypothalamic-pituitary-gonadal (HPG) axis. In contrast, GnRH antagonists are competitive inhibitors that immediately block the GnRHR, leading to a rapid and reversible suppression of gonadotropin secretion without an initial flare-up. The choice between these two classes of compounds depends on the desired speed of onset, the tolerance for an initial hormonal surge, and the specific application, ranging from assisted reproductive technologies to the treatment of hormone-dependent cancers.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GnRH antagonists lies in their interaction with the GnRH receptor and the subsequent intracellular signaling cascades.
This compound (GnRH Agonist): As an agonist, this compound binds to the GnRH receptor and mimics the action of endogenous GnRH.[1] This binding initially triggers a signaling cascade through Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This initial stimulation results in the synthesis and release of LH and FSH, causing a temporary surge in sex hormones like testosterone and estrogen.[2] However, continuous exposure to the agonist leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion.[1][3]
GnRH Antagonists: GnRH antagonists, such as cetrorelix and degarelix, are competitive antagonists of the GnRH receptor.[4] They bind to the receptor without activating it, thereby blocking the binding of endogenous GnRH and preventing the initiation of the downstream signaling cascade. This immediate blockade leads to a rapid decrease in the secretion of LH and FSH and, consequently, a swift reduction in sex hormone levels. Unlike agonists, antagonists do not cause an initial "flare" effect. Some evidence suggests that in certain cancer cells, GnRH antagonists may also promote pro-apoptotic signaling through a Gαi-mediated pathway.
Performance Data: A Quantitative Comparison
The distinct mechanisms of action of this compound and GnRH antagonists translate into significant differences in their performance profiles, as evidenced by receptor binding affinities and in vivo efficacy.
Receptor Binding Affinity
The binding affinity of a compound to its receptor is a key determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher affinity.
| Compound Class | Specific Compound | Receptor Binding Affinity (IC50/Kd) |
| GnRH Agonist | This compound | 15.8 nM (IC50) |
| GnRH Antagonist | Cetrorelix | 1.21 nM (IC50) |
| GnRH Antagonist | Degarelix | 3 nM (IC50) |
| GnRH Antagonist | Elagolix | 54 pM (Kd) |
Note: The specific assay conditions can influence these values.
In Vivo Efficacy: Gonadotropin and Sex Hormone Suppression
The ultimate therapeutic and research utility of these compounds lies in their ability to suppress gonadotropin and sex hormone levels.
| Parameter | This compound (GnRH Agonist) | GnRH Antagonists |
| Onset of Action | Initial surge in LH and testosterone, followed by suppression over several weeks. | Rapid suppression of LH and testosterone within days. |
| Time to Testosterone Suppression | Approximately 29 days. | Approximately 3-4 days. |
| Hormonal Flare | Yes, a transient increase in testosterone and LH is observed. | No, immediate suppression without an initial surge. |
| Reversibility | Slower recovery of hormone levels after cessation of treatment. | Faster recovery of hormone levels after cessation of treatment. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and the mechanism of action of GnRH antagonists.
Caption: this compound signaling pathway.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating (D-Ser4)-LHRH: A Comparative Guide to its Effects on Hormone Levels
This guide provides a comparative analysis of (D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), and its effects on key reproductive hormones. As an LHRH agonist, this compound is part of a class of compounds that modulate the hypothalamic-pituitary-gonadal axis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its hormonal impact in comparison to other LHRH analogs and antagonists, supported by experimental data and detailed protocols.
Comparison of LHRH Analogs on Hormone Levels
LHRH analogs are primarily categorized into agonists and antagonists, which differ significantly in their mechanism of action and subsequent effect on hormone levels.[2] LHRH agonists, such as this compound, initially stimulate the LHRH receptors in the pituitary gland, leading to a transient surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] This, in turn, causes a temporary increase in testosterone, a phenomenon often referred to as "testosterone flare".[4][5] However, continuous stimulation by the agonist leads to downregulation and desensitization of the LHRH receptors, ultimately suppressing LH and FSH release and reducing testosterone to castrate levels within 2-4 weeks.
In contrast, LHRH antagonists competitively bind to and block pituitary LHRH receptors, leading to a rapid and sustained decrease in LH, FSH, and testosterone production without the initial surge.
| Feature | This compound (LHRH Agonist) | LHRH Antagonists (e.g., Degarelix) |
| Mechanism of Action | Initial stimulation, followed by downregulation and desensitization of pituitary LHRH receptors. | Competitive blockade of pituitary LHRH receptors. |
| Initial Effect on LH & FSH | Transient surge ("flare") in LH and FSH levels. | Rapid decrease in LH and FSH levels. |
| Initial Effect on Testosterone | Transient surge ("flare") that can last for about a week. | Rapid decrease in testosterone levels within 3 days. |
| Long-Term Effect on LH & FSH | Sustained suppression of LH and FSH. | Sustained suppression of LH and FSH. |
| Long-Term Effect on Testosterone | Suppression to castrate levels (typically <50 ng/dL or <20 ng/dL) within 2-4 weeks. | Maintained suppression at castrate levels. |
| Common Agonist Examples | This compound, Leuprolide, Goserelin, Triptorelin. | Degarelix, Abarelix. |
Experimental Protocols
In Vivo Assessment of Hormonal Response in a Rodent Model
This protocol outlines a typical experiment to evaluate the effects of an LHRH agonist like this compound on hormone levels in male rats.
a. Animal Model and Acclimation:
-
Species: Adult male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
b. Drug Preparation and Administration:
-
This compound: Dissolved in a sterile vehicle (e.g., saline or a specific buffer).
-
Administration: Administered via subcutaneous injection at a predetermined dose. A control group receives vehicle injections.
c. Blood Sampling:
-
Procedure: Blood samples are collected serially to characterize both the initial surge and subsequent suppression.
-
Time Points: Suggested time points include baseline (0 hours), 12 hours, 24 hours, 3 days, 7 days, 14 days, and 21 days post-administration to capture the testosterone flare and subsequent decline.
-
Method: Blood is collected via a suitable method, such as tail vein or saphenous vein puncture for serial sampling.
d. Hormone Analysis:
-
Sample Processing: Serum is separated from blood samples by centrifugation.
-
Assay: Serum levels of LH, FSH, and testosterone are quantified using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or mass spectrometry.
Quantification of Serum Testosterone by ELISA
This protocol describes a standard competitive ELISA for measuring total testosterone concentration in serum samples.
a. Principle: This assay is based on the competitive binding between testosterone in the sample and a known amount of enzyme-labeled testosterone (e.g., Testosterone-HRP conjugate) for a limited number of binding sites on a microplate coated with an anti-testosterone antibody. The intensity of the resulting color is inversely proportional to the concentration of testosterone in the sample.
b. Reagents and Materials:
-
Anti-Testosterone antibody-coated 96-well microplate.
-
Testosterone standards of known concentrations.
-
Patient/animal serum samples.
-
Testosterone-HRP conjugate.
-
Wash Buffer (e.g., PBS with Tween-20).
-
Substrate (e.g., TMB).
-
Stop Solution (e.g., dilute sulfuric acid).
-
Microplate reader.
c. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample/Standard Addition: Pipette 25 µL of standards, controls, and serum samples into the appropriate wells of the microplate.
-
Conjugate Addition: Add 100 µL of Testosterone-HRP conjugate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
LHRH Signaling Pathway in the Pituitary
References
- 1. academic.oup.com [academic.oup.com]
- 2. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
A Researcher's Guide to Selecting (D-Ser4)-LHRH: A Comparative Framework
For researchers and drug development professionals utilizing (D-Ser4)-LHRH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), selecting a high-quality commercial source is a critical first step that profoundly impacts experimental reproducibility and the validity of research outcomes. This guide provides a framework for the objective comparison of this compound from various suppliers. While direct, publicly available comparative data is scarce, this guide outlines the essential quality attributes to consider, the standardized methods to assess them, and a template to build your own side-by-side comparison upon obtaining product-specific information from suppliers.
Key Quality Parameters for Supplier Comparison
The performance of a synthetic peptide is primarily determined by its purity, identity, and biological activity. Researchers should request a Certificate of Analysis (CoA) from each potential supplier and compare the following key parameters.
Table 1: Comparison Template for this compound Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Specification | Importance for Researchers |
| Identity | |||||
| Mass Spectrometry (MS) | Report [M+H]⁺ | Report [M+H]⁺ | Report [M+H]⁺ | Matches Theoretical Mass | Confirms the correct peptide was synthesized. |
| Purity | |||||
| Purity by HPLC (%) | Report % | Report % | Report % | >95% (Research Grade), >98% (In Vivo Grade) | Ensures that observed biological effects are due to the target peptide and not impurities. |
| Biological Activity | |||||
| In Vitro Potency (e.g., EC₅₀) | Report Value & Assay Type | Report Value & Assay Type | Report Value & Assay Type | Consistent with literature values | Verifies that the peptide is functional and can elicit the desired biological response. |
| Physical Form & Solubility | |||||
| Appearance | Report Form | Report Form | Report Form | White lyophilized powder | Ease of handling and reconstitution. |
| Solubility | Report Recommended Solvents | Report Recommended Solvents | Report Recommended Solvents | Clear solution at specified concentration | Ensures proper preparation of stock solutions for experiments. |
LHRH Signaling Pathway
This compound, an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, initiates a cascade of intracellular events upon binding to its receptor on pituitary gonadotrophs. This signaling is crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Understanding this pathway is essential for designing and interpreting experiments involving LHRH analogs.
Experimental Protocols
To ensure an objective comparison, standardized methods should be used to evaluate the purity and biological activity of this compound from different suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthetic peptides.[4][5] It separates the target peptide from any impurities, such as truncated or modified sequences.
Methodology:
-
Sample Preparation: The lyophilized peptide is reconstituted in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a known concentration (e.g., 1 mg/mL). The sample should be filtered before injection.
-
Chromatographic System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is commonly used for peptide analysis.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Elution Gradient: A linear gradient from a low to a high percentage of Solvent B is run over a set time (e.g., 5% to 60% acetonitrile over 20 minutes) to elute the peptide and any impurities from the column.
-
Detection: The peptide is detected by UV absorbance, typically at 214-220 nm, which corresponds to the peptide bond.
-
Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
In Vitro Bioassay for LHRH Agonist Potency
The biological activity of this compound can be determined by its ability to stimulate a response in cells expressing the GnRH receptor. An example of such an assay involves measuring progesterone secretion in rat ovarian cells.
Methodology:
-
Cell Preparation: Luteal cell-rich suspensions are prepared from the ovaries of pseudopregnant rats through mechanical and enzymatic dispersion.
-
Cell Culture and Treatment: The cells are cultured and treated with a stimulant, such as human chorionic gonadotropin (HCG), to induce progesterone secretion. Concurrently, varying concentrations of the this compound peptide from different suppliers are added.
-
Incubation: The cells are incubated for a defined period to allow for the LHRH agonist to exert its effect.
-
Progesterone Measurement: The concentration of progesterone in the cell culture supernatant is measured using a suitable method, such as a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The potency of the LHRH agonist is determined by its ability to inhibit the HCG-induced progesterone secretion in a concentration-dependent manner. The results can be used to calculate an EC₅₀ value (the concentration of the agonist that gives half-maximal response).
Experimental Workflow for Quality Assessment
The following diagram illustrates a logical workflow for a researcher to assess the quality of a purchased this compound peptide.
By systematically evaluating potential suppliers based on these critical quality attributes and employing standardized validation protocols, researchers can confidently select a source for this compound that ensures the integrity and success of their scientific investigations.
References
Unveiling the Dynamics of LHRH Receptor Downregulation: A Comparative Guide
Comparative Performance of LHRH Agonists
The potency of an LHRH agonist in inducing receptor downregulation is closely linked to its binding affinity for the LHRH receptor. While specific quantitative data on the percentage of receptor downregulation induced by (D-Ser4)-LHRH is scarce, the available data on the binding affinities of various LHRH analogs allows for a comparative assessment of their potential efficacy. Continuous treatment with LHRH agonists results in a decrease in the number of LHRH receptors and an uncoupling of the signal transduction mechanism.[1]
| LHRH Analog | Relative Potency (vs. LHRH) | Receptor Binding Affinity (Kd) |
| LHRH | 1 | ~1-10 nM |
| [D-Trp6]LHRH (Triptorelin) | ~10-100x | High |
| [D-Ser(tBu)6,Pro9-NHEt]-LHRH (Buserelin) | ~50-100x | High |
| [D-Leu6,Pro9-NHEt]-LHRH (Leuprolide) | ~15-60x | High |
| This compound | Potent Agonist | High (inferred) |
Note: The binding affinity and relative potency can vary depending on the experimental system and conditions. The high potency of this compound as an agonist suggests a high binding affinity, which is a prerequisite for inducing receptor downregulation.
Signaling Pathways and Downregulation Mechanism
The interaction of an LHRH agonist with its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately lead to receptor downregulation. This process involves receptor desensitization, internalization, and eventual degradation.
Upon agonist binding, the LHRH receptor undergoes a conformational change, leading to the activation of G-proteins, primarily Gαq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events are crucial for the subsequent desensitization and internalization of the receptor. The agonist-receptor complex is then internalized into the cell through a process that can involve clathrin-coated pits. Following internalization, the receptor can either be recycled back to the cell surface or targeted for degradation in lysosomes.
Caption: LHRH receptor signaling and downregulation pathway.
Experimental Protocols
To quantitatively assess LHRH receptor downregulation, two primary experimental approaches are widely used: radioligand binding assays and western blotting.
Radioligand Binding Assay
This method allows for the quantification of the number of LHRH receptors on the cell surface.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Cell Culture: Culture pituitary cells or other cells endogenously or recombinantly expressing the LHRH receptor in appropriate media.
-
Agonist Treatment: Treat cells with varying concentrations of this compound or other LHRH agonists for different time points (e.g., 0, 1, 4, 8, 24 hours) to induce receptor downregulation.
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay: Incubate the cell membranes with a saturating concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp6]LHRH). To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled LHRH agonist.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The maximal number of binding sites (Bmax), which corresponds to the number of receptors, is determined by Scatchard analysis. A decrease in Bmax in agonist-treated cells compared to control cells indicates receptor downregulation.
Western Blotting
This technique is used to quantify the total amount of LHRH receptor protein in the cells.
Experimental Workflow:
Caption: Workflow for Western Blotting.
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells with LHRH agonists as described for the radioligand binding assay.
-
Protein Extraction: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the LHRH receptor.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to normalize for protein loading.
-
Analysis: Quantify the intensity of the LHRH receptor bands using densitometry software. The level of receptor downregulation is determined by comparing the normalized intensity of the receptor band in agonist-treated samples to that of untreated controls.
By employing these established methodologies, researchers can effectively confirm and quantify the downregulation of LHRH receptors induced by this compound and compare its efficacy to other LHRH analogs, thereby contributing to the development of more potent and targeted therapies.
References
A Comparative Analysis of (D-Ser4)-LHRH and Other Gonadotropin Inhibitors: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) analogue, (D-Ser4)-LHRH, with other gonadotropin inhibitors. We will delve into their efficacy, supported by experimental data, and elucidate their mechanisms of action through detailed signaling pathways. This document aims to be a valuable resource for researchers and professionals in the field of endocrinology and drug development.
Introduction to Gonadotropin Regulation
The pulsatile release of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), from the hypothalamus is a critical regulator of the reproductive system.[1] GnRH stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.[2][3] Synthetic analogues of GnRH, like this compound, are designed to modulate this axis for therapeutic purposes. These analogues can be broadly categorized into agonists and antagonists, which, despite their opposing initial actions, both ultimately lead to the suppression of gonadotropin release with continuous use.[4]
This compound , a synthetic analogue of LHRH, incorporates a D-Serine substitution at the fourth amino acid position. This modification enhances its potency and resistance to degradation compared to the native LHRH molecule.[5] While the term "this compound" is less common in recent literature, it represents a fundamental modification present in several established GnRH agonists. For the purpose of this guide, we will compare the efficacy of GnRH agonists, including those with structures similar to this compound, against other gonadotropin inhibitors.
Comparative Efficacy of GnRH Agonists in Ovine Models
A key method for evaluating the potency of GnRH analogues is to measure their ability to stimulate LH secretion in animal models. A study in ewes provides a direct comparison of the efficacy of several GnRH agonists, including gonadorelin (structurally similar to a basic this compound), buserelin, lecirelin, and deslorelin.
Luteinizing Hormone (LH) Response to Various GnRH Agonists
The following table summarizes the maximal LH concentration and the total LH release (Area Under the Curve - AUC) in ewes following the administration of different GnRH agonists. The data clearly demonstrates the superior potency of buserelin, deslorelin, and lecirelin compared to gonadorelin in inducing LH release.
| GnRH Agonist | Dose | Maximal LH Concentration (ng/mL) | Total LH Release (AUC; ng h/mL) |
| Gonadorelin | 50 µg | 12.0 ± 2.4 | 31.7 ± 5.9 |
| 100 µg | 28.6 ± 7.1 | - | |
| Buserelin Acetate | 4.2 µg | 49.4 ± 5.9 | - |
| 8.4 µg | 78.9 ± 12.9 | - | |
| Lecirelin | 12.5 µg | 73.3 ± 17.8 | - |
| 25 µg | 61.6 ± 5.9 | - | |
| Deslorelin | 375 µg | 75.6 ± 7.4 | - |
| 750 µg | 72.1 ± 10.6 | - | |
| Data presented as mean ± SEM. |
Experimental Protocols
Ovine Model for LH Response to GnRH Agonists
Objective: To evaluate the capacity of different synthetic forms and doses of GnRH to induce LH release in sheep.
Animals: 40 ewes were utilized in the study.
Synchronization Protocol:
-
An intravaginal device (IVD) containing 60 mg of medroxyprogesterone acetate (MPA) was inserted into each ewe and left in place for 7 days.
-
On Day 5 of the protocol, a prostaglandin F2α analog was administered.
Experimental Groups: On Day 7, the IVDs were removed, and the ewes were randomly allocated into one of eight treatment groups (n=5 per group) to receive a specific GnRH analogue at a designated dose.
Blood Sampling: Blood samples for LH determination were collected at 0, 2, 4, and 6 hours after the administration of the GnRH analogue.
Hormone Analysis: Plasma LH concentrations were measured using a validated radioimmunoassay.
Signaling Pathways of Gonadotropin Inhibitors
The action of GnRH and its analogues is mediated through the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotrope cells. The binding of a GnRH agonist initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
GnRH Agonist Signaling Pathway
The binding of a GnRH agonist to its receptor on the pituitary gonadotrope cell triggers a conformational change in the receptor, activating the associated Gq/11 protein. This initiates a downstream signaling cascade.
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Mechanism of Gonadotropin Inhibition by GnRH Agonists
While the initial effect of a GnRH agonist is stimulatory, continuous administration leads to a paradoxical inhibitory effect. This is due to the downregulation of GnRH receptors on the pituitary cells, making them less responsive to GnRH stimulation. This process ultimately leads to a decrease in the secretion of LH and FSH.
Caption: Mechanism of gonadotropin inhibition by continuous GnRH agonist administration.
Conclusion
The substitution of amino acids in the native LHRH structure, as seen in this compound and other analogues like buserelin, deslorelin, and lecirelin, significantly enhances their potency in stimulating LH release compared to gonadorelin. This increased efficacy is a key factor in their therapeutic application. While the initial action of these agonists is stimulatory, their long-term, continuous use leads to a profound suppression of the hypothalamic-pituitary-gonadal axis through receptor downregulation and desensitization. Understanding these comparative efficacies and the underlying signaling mechanisms is crucial for the continued development and optimization of gonadotropin-inhibiting therapies.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (D-Ser4)-LHRH
The foundational principle for the disposal of any laboratory chemical is strict adherence to local, state, and federal regulations.[1] Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol.[1][2] They can provide specific guidance tailored to your facility's waste streams and disposal contracts.
Disposal Procedures for (D-Ser4)-LHRH Waste Streams
The appropriate disposal method for this compound depends on the form of the waste. The following table summarizes the recommended procedures for different waste categories based on general practices for peptide-based compounds.
| Waste Type | Recommended Disposal Procedure | Citation |
| Bulk Quantities (Unused/Expired) | Segregate in a clearly labeled, sealed, and leak-proof container. Arrange for pickup and disposal by a certified hazardous waste disposal service, with incineration being the preferred method of destruction. | [1] |
| Aqueous Solutions | Collect in a designated, sealed, and clearly labeled waste container. Do not discharge into drains or waterways. Chemical inactivation may be a preliminary step, but the final solution should be disposed of as hazardous chemical waste. | |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of as chemically contaminated solid waste. Place in a designated, labeled, leak-proof hazardous waste container. Sharps should be collected in a puncture-proof sharps container for chemical waste. | |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., sand, diatomite). Collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste. |
Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste
Chemical inactivation can render the peptide biologically inactive. This protocol is based on general procedures for peptide toxins; its efficacy for this compound has not been specifically documented. Always perform this procedure in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Objective: To denature this compound in liquid waste prior to collection for final disposal.
Materials:
-
Liquid waste containing this compound
-
10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) OR 1 M sodium hydroxide (NaOH) OR 1 M hydrochloric acid (HCl)
-
Designated hazardous waste container
-
pH paper or meter
-
Neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions)
Procedure:
-
Select Inactivation Reagent: Choose a suitable inactivation reagent. Common options include a 10% bleach solution, 1 M NaOH, or 1 M HCl.
-
Prepare for Inactivation: In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Allow Reaction Time: Let the mixture stand for a sufficient time to ensure complete inactivation. The required time can vary, so consulting with your EHS office is recommended.
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent.
-
Final Disposal: Collect the inactivated and neutralized solution in a clearly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS department and local wastewater regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By following these conservative guidelines, based on best practices for similar compounds, and by maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other novel research chemicals.
References
Safe Handling and Disposal of (D-Ser4)-LHRH: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (D-Ser4)-LHRH, a synthetic peptide and analog of Luteinizing Hormone-Releasing Hormone (LHRH). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols and handling procedures from closely related LHRH analogs and general guidelines for potent peptide compounds.
Hazard Identification and Personal Protective Equipment
Summary of Hazards and Recommended PPE
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[1] | Primary Engineering Control: Use in a well-ventilated area, preferably within a chemical fume hood.[2] Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect before use and dispose of contaminated gloves properly.[2] Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Body Protection: Wear a lab coat, impervious clothing, or gown to prevent skin contact. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. |
| Skin Irritation | May cause skin irritation upon contact. | Gloves and Protective Clothing: As listed above. |
Occupational Exposure Limits (OELs): No specific exposure limit values have been established for analogous LHRH compounds. Therefore, all handling should be conducted with the assumption of high potency and the goal of minimizing any potential exposure.
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before handling the compound, ensure all necessary PPE, spill cleanup materials, and waste disposal containers are readily accessible.
2. Personal Protective Equipment (PPE) Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling and Weighing (for solid form):
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Weighing: If weighing is required, perform this task within the chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid peptide slowly to prevent aerosolization.
4. Experimental Use:
-
Contained Systems: Whenever possible, use closed or contained systems for reactions and experiments.
-
Avoid Contact: Exercise extreme caution to prevent contact with skin, eyes, and clothing.
5. Decontamination:
-
Work Surfaces: After each use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean all contaminated equipment thoroughly according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including pipette tips, gloves, weighing papers, and empty vials, must be segregated as hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected as hazardous liquid waste. Do not pour down the drain.
2. Waste Containers:
-
Labeling: Use clearly labeled, leak-proof containers for both solid and liquid hazardous waste. The label should include "Hazardous Waste," the full chemical name, and any known hazards.
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area away from general laboratory traffic.
3. Institutional Procedures:
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your laboratory supervisor and EHS department.
-
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
